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  • Product: Methyl 2-(2-bromo-3,6-difluorophenyl)acetate
  • CAS: 1805594-04-0

Core Science & Biosynthesis

Foundational

Spectroscopic Data Guide: Methyl 2-(2-bromo-3,6-difluorophenyl)acetate

Executive Summary Methyl 2-(2-bromo-3,6-difluorophenyl)acetate (CAS: 1805594-04-0 ) is a critical fluorinated building block used in the synthesis of advanced pharmaceutical agents, particularly HIF-2 inhibitors (Hypoxia...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(2-bromo-3,6-difluorophenyl)acetate (CAS: 1805594-04-0 ) is a critical fluorinated building block used in the synthesis of advanced pharmaceutical agents, particularly HIF-2


 inhibitors  (Hypoxia-Inducible Factor 2 alpha) for oncology applications. Its unique substitution pattern—featuring a bromine atom flanked by a difluoro motif and an acetic ester side chain—imparts specific steric and electronic properties essential for structure-activity relationship (SAR) tuning.

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of this compound. It synthesizes derived high-fidelity data based on substituent effects and coupling constants, offering researchers a robust reference for structural validation and quality control.

Chemical Identity & Properties

PropertyDetail
IUPAC Name Methyl 2-(2-bromo-3,6-difluorophenyl)acetate
CAS Number 1805594-04-0
Molecular Formula

Molecular Weight 265.05 g/mol
Monoisotopic Mass 263.96 g/mol (

); 265.96 g/mol (

)
Physical State Colorless to pale yellow oil or low-melting solid
Solubility Soluble in

, DMSO-

, MeOH, EtOAc

Synthesis & Preparation Workflow

To ensure spectroscopic data accuracy, the compound must be isolated with high purity (>98%). The standard industrial preparation involves the homologation of 2-bromo-3,6-difluorobenzaldehyde or the displacement of a benzyl halide.

Synthetic Pathway Visualization

The following diagram outlines the logical flow from the commercially available aldehyde precursor to the final methyl ester.

SynthesisWorkflow Aldehyde 2-Bromo-3,6-difluoro- benzaldehyde (Precursor) Alcohol Benzyl Alcohol Intermediate Aldehyde->Alcohol NaBH4 Reduction Bromide Benzyl Bromide Derivative Alcohol->Bromide PBr3 or CBr4/PPh3 Nitrile Benzyl Nitrile (Cyanation) Bromide->Nitrile NaCN SN2 subst. Acid Phenylacetic Acid (Hydrolysis) Nitrile->Acid HCl/H2O Hydrolysis Product Methyl 2-(2-bromo-3,6- difluorophenyl)acetate (Final Ester) Acid->Product MeOH/H2SO4 Esterification

Figure 1: Step-wise synthetic homologation from benzaldehyde to phenylacetic ester.[1]

Spectroscopic Characterization

Note: The data below represents high-fidelity predicted values derived from substituent chemical shift increments (ChemDraw/MestReNova algorithms) and scalar coupling logic (


-values). Experimental values may vary slightly (

ppm) depending on solvent and concentration.
A. Nuclear Magnetic Resonance (NMR)
1.

H NMR (400 MHz,

)

The proton spectrum is characterized by the distinct coupling of aromatic protons with the two fluorine atoms.

Shift (

, ppm)
MultiplicityIntegrationAssignmentCoupling Constants (

, Hz)
7.15 – 7.05 Multiplet (td)1HAr-H5

,

,

6.95 – 6.85 Multiplet (td)1HAr-H4

,

,

3.98 Singlet (br)2HAr-CH

-CO
May show broadening due to long-range

Hz.
3.74 Singlet3HO-CH

None.

Interpretation Logic:

  • H5 vs H4: H5 is ortho to F6 and meta to F3. H4 is ortho to F3 and meta to F6. The "td" (triplet of doublets) appearance arises because the ortho H-F coupling (~9 Hz) and ortho H-H coupling (~9 Hz) are similar in magnitude, creating a pseudo-triplet, which is further split by the smaller meta H-F coupling (~4-5 Hz).

  • Methylene (3.98 ppm): The protons at C2 (benzylic) are deshielded by the aromatic ring and the ester carbonyl. The proximity to F6 often causes line broadening or a very fine doublet.

2.

C NMR (100 MHz,

)

The carbon spectrum is dominated by C-F coupling, resulting in doublets (d) or doublets of doublets (dd).

Shift (

, ppm)
MultiplicityAssignmentCoupling Logic
170.5 sC =OEster carbonyl.
158.0 ddC -F (C6)

Hz (Large).
155.5 ddC -F (C3)

Hz (Large).
129.0 ddAr-C H (C4)

Hz,

Hz.
116.5 ddAr-C H (C5)

Hz,

Hz.
114.0 mAr-C -Br (C2)Complex splitting due to two F atoms.
112.5 mAr-C -CH

(C1)
Quaternary carbon.
52.4 sO-C H

Methyl ester.
39.5 dC H

Benzylic carbon, likely coupled to F6 (

Hz).
3.

F NMR (376 MHz,

)
  • 
     -114.5 ppm (m, 1F, F-6):  Ortho to the acetate group.
    
  • 
     -118.0 ppm (m, 1F, F-3):  Ortho to the bromine.
    
  • Note: The signals will appear as complex multiplets due to H-F and F-F coupling (if any through-space interaction exists, though typically weak).

B. Mass Spectrometry (GC-MS / LC-MS)

The presence of Bromine (


 and 

) creates a signature "twin peak" pattern of equal intensity.
  • Ionization Mode: EI (Electron Impact, 70 eV) or ESI+ (Electrospray).

  • Molecular Ion (

    
    ): 
    
    • m/z 264 (

      
      )
      
    • m/z 266 (

      
      )
      
    • Intensity Ratio: ~1:1 (Characteristic of mono-brominated compounds).

  • Key Fragments (EI):

    • m/z 205/207 (

      
      ):  Loss of the carbomethoxy group ($ \cdot COOCH_3 $). This forms the stable 2-bromo-3,6-difluorobenzyl cation .
      
    • m/z 126: Loss of Br from the benzyl cation (difluorotropylium ion).

C. Infrared Spectroscopy (FT-IR)
Wavenumber (

)
AssignmentDescription
1735 - 1745

Strong ester carbonyl stretch.
1480 - 1500

Aromatic ring skeletal vibrations.
1150 - 1250

Strong C-F stretching bands (broad).
1000 - 1100

Ester C-O-C stretch.

Quality Control & Impurity Profiling

Differentiation from regioisomers (e.g., the 4,5-difluoro or 2,6-difluoro analogs) is critical.

Differentiation Logic Diagram

QCDifferentiation Sample Unknown Sample (Methyl bromo-difluoro-phenylacetate) HNMR 1H NMR Analysis (Aromatic Region) Sample->HNMR Coupling Analyze Coupling Pattern HNMR->Coupling Result36 Target: 3,6-Difluoro Pattern: Two vicinal protons (H4, H5) Coupling: Ortho (~9Hz) Coupling->Result36 High J (8-9Hz) Result45 Impurity: 4,5-Difluoro Pattern: Two isolated protons (H3, H6) Coupling: Para (Small/None) Coupling->Result45 Low J (<2Hz)

Figure 2: Logic flow for distinguishing the 3,6-difluoro target from the common 4,5-difluoro impurity.

Experimental Protocol: Data Acquisition

Objective: Isolate analytical-grade material for spectral validation.

  • Sample Preparation: Dissolve 10 mg of the methyl ester in 0.6 mL of

    
     (containing 0.03% TMS as internal standard). Ensure the solution is clear and free of suspended solids.
    
  • Instrument Setup (NMR):

    • Probe: 5mm Broadband Observe (BBO) or Inverse (BBI).

    • Temperature: 298 K (25°C).

    • Pulse Sequence: Standard zg30 (proton) and zgpg30 (carbon with proton decoupling).

    • Scans: 16 scans (

      
      H), 1024 scans (
      
      
      
      C) to ensure signal-to-noise ratio > 10:1 for quaternary carbons.
  • Processing:

    • Apply exponential window function (LB = 0.3 Hz) for

      
      H.
      
    • Phase correction: Manual phasing is recommended for the aromatic region due to complex F-coupling.

    • Baseline correction: Polynomial fit (Bernstein order 5).

References

  • CymitQuimica. Methyl 2-(2-bromo-3,6-difluorophenyl)acetate Product Data (CAS 1805594-04-0). Retrieved from

  • European Patent Office. Aryl Ethers and Uses Thereof (HIF-2a Inhibitor Synthesis). EP 3417851 B1.[2] Retrieved from

  • National Science Foundation (NSF). Synthesis of Ortho-fluoroazobenzenes (Fluorinated Aromatic Characterization). Retrieved from

  • Organic Syntheses. General Procedures for Phenylacetic Acid Esters. Org. Synth. 2016, 93, 306-320. Retrieved from

Sources

Exploratory

Mass spectrometry of Methyl 2-(2-bromo-3,6-difluorophenyl)acetate

An In-Depth Technical Guide to the Mass Spectrometry of Methyl 2-(2-bromo-3,6-difluorophenyl)acetate Introduction: Contextualizing the Analysis in Drug Development In the landscape of pharmaceutical development, the prec...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry of Methyl 2-(2-bromo-3,6-difluorophenyl)acetate

Introduction: Contextualizing the Analysis in Drug Development

In the landscape of pharmaceutical development, the precise structural elucidation and quantification of active pharmaceutical ingredients (APIs), intermediates, and their related impurities are paramount. Methyl 2-(2-bromo-3,6-difluorophenyl)acetate is a substituted phenylacetate, a class of compounds frequently encountered as intermediates in the synthesis of more complex drug molecules. Its multi-halogenated structure presents unique analytical challenges and opportunities. Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), stands as the definitive analytical tool for this purpose.[1][2] Its unparalleled sensitivity, selectivity, and ability to provide detailed structural information through fragmentation analysis are indispensable throughout the drug development lifecycle, from discovery and process optimization to quality control.[1][3]

This guide provides a comprehensive technical overview of the mass spectrometric analysis of Methyl 2-(2-bromo-3,6-difluorophenyl)acetate. We will delve into the foundational principles, predictable fragmentation behaviors, and robust, field-proven protocols for its characterization. The methodologies described herein are designed to ensure scientific integrity and generate reliable, reproducible data for researchers, analytical scientists, and drug development professionals.

Physicochemical Properties and Isotopic Signature

A fundamental prerequisite for any mass spectrometric analysis is a thorough understanding of the analyte's basic chemical properties. These properties dictate the expected mass-to-charge ratios (m/z) and provide a critical validation point for spectral interpretation.

Table 1: Core Physicochemical Properties of the Analyte

PropertyValue
Chemical Formula C₉H₈BrF₂O₂
Average Molecular Weight 279.06 g/mol
Monoisotopic Mass 277.9699 u
Structure
Chemical Structure
Key Isotopic Feature Presence of one bromine atom

The most telling feature of this molecule in mass spectrometry is the presence of a single bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively).[4] This results in a highly characteristic isotopic pattern for the molecular ion and any bromine-containing fragments. These will appear as a pair of peaks (a "doublet") separated by 2 m/z units, with the M peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br) having almost identical intensities (a ~1:1 ratio).[4][5] This signature is a powerful diagnostic tool for confirming the presence of bromine in an unknown analyte.

Strategic Approach: Ionization and Instrumentation

The choice of ionization technique and instrumentation is the most critical decision in designing the analytical workflow. It hinges on the analyte's volatility, thermal stability, and the specific information required (e.g., molecular weight confirmation vs. detailed structural elucidation).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds that are thermally stable.[6] Given the methyl ester structure of the analyte, it is expected to have sufficient volatility for GC analysis. The standard ionization method used in GC-MS is Electron Ionization (EI).

  • Electron Ionization (EI): This is a "hard" ionization technique that bombards the analyte with high-energy electrons (~70 eV).[7] This process imparts significant internal energy, leading to the formation of an unstable molecular ion (M⁺•) that undergoes extensive and reproducible fragmentation.[7][8] The resulting mass spectrum is a "molecular fingerprint" rich in structural information, ideal for library matching and unambiguous identification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the workhorse of modern pharmaceutical analysis, prized for its applicability to a vast range of compounds, including those that are non-volatile or thermally labile.[2][9]

  • Electrospray Ionization (ESI): This is a "soft" ionization technique that transfers ions from a liquid solution into the gas phase with minimal fragmentation.[10] It typically produces protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or ammonium [M+NH₄]⁺.[11] While ESI provides a clear determination of the molecular weight, it yields little initial structural information. To overcome this, tandem mass spectrometry (MS/MS) is employed.

  • Tandem Mass Spectrometry (MS/MS): In this technique, the precursor ion (e.g., [M+H]⁺) generated by ESI is isolated, subjected to collision-induced dissociation (CID) with an inert gas, and the resulting product ions are analyzed.[12] This provides controlled, structurally informative fragmentation that is crucial for both identification and sensitive quantification via methods like Multiple Reaction Monitoring (MRM).

The logical workflow for analyzing this compound can be visualized as follows:

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_ms Mass Spectrometry Prep Dissolution & Dilution in appropriate solvent (e.g., Acetonitrile, Hexane) Filt Filtration (0.22 µm) to remove particulates Prep->Filt GC GC Separation (for volatile analysis) Filt->GC LC LC Separation (for general pharma analysis) Filt->LC EI Electron Ionization (EI) GC->EI ESI Electrospray Ionization (ESI) LC->ESI MassAnalysis Mass Analysis (m/z measurement) EI->MassAnalysis ESI->MassAnalysis Detector Detection MassAnalysis->Detector Data Data Interpretation: - Molecular Ion ID - Isotopic Pattern Check - Fragmentation Analysis Detector->Data

Figure 1: General experimental workflow for MS analysis.

Anticipated Fragmentation Pathways

Predicting fragmentation is key to interpreting mass spectra correctly. The fragmentation of Methyl 2-(2-bromo-3,6-difluorophenyl)acetate will be dominated by the relative strengths of its chemical bonds and the stability of the resulting fragments.

Electron Ionization (EI) Fragmentation

Under high-energy EI conditions, we anticipate several key fragmentation routes originating from the molecular ion (M⁺• at m/z 278/280).

  • Loss of Bromine Radical: The C-Br bond is relatively weak, making the loss of a bromine radical (•Br) a highly probable event. This would result in a significant fragment ion.

  • Alpha-Cleavage of the Ester: Cleavage of bonds adjacent to the carbonyl group is common for esters.[13] This can lead to the loss of the methoxy group (•OCH₃) or the entire methoxycarbonyl group (•COOCH₃).

  • Benzylic Cleavage: The bond between the aromatic ring and the side chain can cleave, leading to the formation of a substituted benzyl-type cation or a radical cation corresponding to the side chain.

EI_Fragmentation M Molecular Ion (M⁺•) m/z 278/280 F1 [M - Br]⁺ m/z 199 M->F1 - •Br F2 [M - OCH₃]⁺ m/z 247/249 M->F2 - •OCH₃ F3 [M - COOCH₃]⁺ m/z 219/221 M->F3 - •COOCH₃ F4 [C₇H₃BrF₂]⁺• (Benzylic Cleavage) m/z 219/221 M->F4 - •CH₂COOCH₃ F5 [M - C₂H₂O₂]⁺• (McLafferty-like) m/z 220/222 M->F5 - C₂H₂O₂ (ketene loss)

Figure 2: Predicted EI fragmentation pathway.
Electrospray Ionization (ESI-MS/MS) Fragmentation

For ESI, analysis begins with the formation of a stable precursor ion, most likely the protonated molecule [M+H]⁺ (m/z 279/281). Fragmentation is then induced via CID.

  • Loss of Methanol: A common fragmentation pathway for protonated methyl esters is the neutral loss of methanol (CH₃OH).

  • Loss of the Entire Side Chain: The bond between the ring and the side chain can cleave, leading to the loss of the neutral methyl acetate molecule.

  • Loss of Hydrogen Fluoride (HF): The ortho-fluoro substituents may be susceptible to elimination as neutral HF.

Table 2: Summary of Predicted Key Ions

Ionization ModePrecursor Ion (m/z)Key Fragment Ions (m/z)Probable Neutral Loss
EI 278/280 (M⁺•)199•Br
247/249•OCH₃
219/221•COOCH₃
ESI-MS/MS 279/281 ([M+H]⁺)247/249CH₃OH
205/207CH₃COOCH₃
259/261HF

Experimental Protocols

The following protocols provide a robust starting point for the analysis. Instrument parameters should always be optimized for the specific system in use.[14][15]

Protocol 1: GC-MS Analysis

This protocol is designed for structural confirmation and purity assessment where the analyte and its potential impurities are sufficiently volatile.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable volatile solvent (e.g., hexane or ethyl acetate) to a final concentration of approximately 100 µg/mL.[16]

    • If necessary, use an internal standard (e.g., a structurally similar compound without halogen atoms) for quantitative analysis.

    • Filter the solution through a 0.22 µm syringe filter into a GC vial.

  • Instrumentation and Parameters:

    Table 3: Recommended GC-MS Parameters

ParameterSettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms or equivalent)Standard non-polar column providing good separation for a wide range of semi-volatile organics.
Injection Volume 1 µLStandard volume to avoid column overload.
Inlet Temperature 250 °CEnsures rapid volatilization without thermal degradation.
Split Ratio 20:1Prevents column overload while ensuring sufficient analyte reaches the detector.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 minA standard temperature program to elute the analyte and any related impurities.
Ion Source Electron Ionization (EI) at 70 eVStandard energy for reproducible fragmentation and library matching.[7]
Source Temp. 230 °CStandard temperature to maintain analyte in the gas phase.
Mass Range m/z 40-450Covers the expected molecular ion and fragment masses.
Protocol 2: LC-MS/MS Analysis

This protocol is ideal for quantitative bioanalysis or for analyzing samples in complex matrices where GC is not suitable.[1][3]

  • Sample Preparation:

    • Dissolve the sample in a mobile phase compatible solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of ~1 µg/mL.[16] For biological samples, a protein precipitation or solid-phase extraction (SPE) step is required to remove matrix interferences.[6][9]

    • Add a stable isotope-labeled internal standard, if available, for the most accurate quantification.[17]

    • Filter the final solution through a 0.22 µm syringe filter into an LC vial.

  • Instrumentation and Parameters:

    Table 4: Recommended LC-MS/MS Parameters

ParameterSettingRationale
LC Column C18, 50 mm x 2.1 mm, 1.8 µm particle sizeReversed-phase chromatography is the standard for small molecule pharmaceutical analysis.[3]
Mobile Phase A Water with 0.1% Formic AcidAcid modifier promotes better peak shape and protonation in positive ion mode ESI.[12]
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent for reversed-phase LC.
Gradient 5% B to 95% B over 5 minutesA typical fast gradient for screening and analysis.
Flow Rate 0.4 mL/minStandard flow rate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reproducibility.
Ion Source Electrospray Ionization (ESI), Positive ModeESI is the standard for non-volatile small molecules; positive mode is expected to work well for this compound.
Capillary Voltage 3.5 kVTypical voltage to achieve a stable spray.
Gas Temp. 325 °CFacilitates desolvation of the ESI droplets.
MS/MS Transitions e.g., 279 -> 247 (Quantifier), 279 -> 205 (Qualifier)Specific transitions for MRM provide high selectivity and sensitivity for quantification.[1]

Data Interpretation and Quality Assurance

Qualitative Analysis
  • Confirm Molecular Weight: In ESI-MS, locate the [M+H]⁺ or [M+Na]⁺ ions. In EI-MS, identify the molecular ion peak, M⁺•.

  • Verify Isotopic Pattern: Critically, confirm that any peak containing bromine exhibits the characteristic ~1:1 M/M+2 doublet.[4] This is the strongest piece of evidence for identification.

  • Match Fragmentation: Compare the observed fragment ions in the experimental spectrum to the predicted pathways and reference spectra if available.

Quantitative Analysis

For accurate quantification, a calibration curve must be constructed.[17][18]

  • Prepare Standards: Create a series of calibration standards of known concentrations spanning the expected sample concentration range. Each standard should contain a constant concentration of the internal standard.

  • Generate Curve: Analyze the standards using the optimized LC-MS/MS method. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Assess Linearity: Perform a linear regression on the data. The curve should have a correlation coefficient (r²) of >0.99 for reliable quantification.[18]

  • Analyze Samples: Analyze the unknown samples using the same method and use the regression equation from the calibration curve to determine their concentrations.

Conclusion

The mass spectrometric analysis of Methyl 2-(2-bromo-3,6-difluorophenyl)acetate is a robust and definitive process when approached systematically. The compound's unique isotopic signature, conferred by the bromine atom, serves as an unambiguous diagnostic marker. While GC-EI-MS provides rich, fingerprint-like fragmentation for structural confirmation, LC-ESI-MS/MS offers the superior sensitivity, selectivity, and matrix compatibility required for quantitative applications in complex environments typical of drug development.[1][19] By leveraging the principles and protocols outlined in this guide, scientists can confidently characterize this molecule, ensuring data integrity and accelerating the pharmaceutical development pipeline.

References

  • Vertex AI Search. (2016). Application of LCMS in small-molecule drug development.
  • Vertex AI Search. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds.
  • Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145, 1129-1157. Available at: [Link]

  • McLafferty, F. W. (1962). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 34(1), 2-15.
  • Sleno, L. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Analytical & Bioanalytical Techniques, 3(8).
  • Organomation. Mass Spectrometry Sample Preparation Guide.
  • Cheng, W. L., et al. (2023). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Annals of Laboratory Medicine, 43(1), 5-16.
  • Dong, M. W. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International.
  • Covey, T. R., et al. (2016). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 374(2079).
  • Cheng, W. L., et al. (2023). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. PMC.
  • BenchChem. Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS.
  • Chan, C. C., et al. (Eds.). (2004). LC-MS Instrument Calibration. In Analytical Method Validation and Instrument Performance Verification. Harvard Apparatus.
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
  • LCGC International. (2022). The Importance of Tuning and Calibration in Liquid Chromatography–Mass Spectrometry (LC–MS).
  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Semantic Scholar.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Fiveable. Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy.
  • ResearchGate. Mass spectrometry using electrospray ionization.
  • Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry.

Sources

Foundational

Solubility Profile &amp; Technical Guide: Methyl 2-(2-bromo-3,6-difluorophenyl)acetate

Executive Summary Methyl 2-(2-bromo-3,6-difluorophenyl)acetate (CAS: 1805594-04-0 ) is a specialized halogenated phenylacetic acid ester intermediate used in the synthesis of complex pharmaceutical agents, particularly i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(2-bromo-3,6-difluorophenyl)acetate (CAS: 1805594-04-0 ) is a specialized halogenated phenylacetic acid ester intermediate used in the synthesis of complex pharmaceutical agents, particularly in the development of fluorinated bioactive scaffolds.[1][2] Its solubility profile is governed by the interplay between the lipophilic halogenated aromatic ring and the polar ester functionality.

This guide provides a comprehensive technical analysis of its solubility in organic solvents, offering predictive models validated by structural analogs, alongside rigorous experimental protocols for empirical determination. It is designed for researchers requiring precise solvent selection for reaction optimization, purification, and crystallization.

Physicochemical Characterization

Understanding the molecular architecture is the first step in predicting solubility behavior. The presence of three halogen atoms (one bromine, two fluorines) significantly increases lipophilicity compared to the non-halogenated parent ester.

PropertyValue / Description
IUPAC Name Methyl 2-(2-bromo-3,6-difluorophenyl)acetate
CAS Number 1805594-04-0
Molecular Formula C₉H₇BrF₂O₂
Molecular Weight 265.05 g/mol
Physical State Low-melting solid or viscous oil (dependent on purity/polymorph)
Predicted LogP ~2.8 – 3.2 (High Lipophilicity)
H-Bond Donors 0
H-Bond Acceptors 3 (Ester oxygens + Fluorine atoms)
Key Functional Groups Methyl Ester (Polar, Aprotic), Halogenated Phenyl Ring (Lipophilic)

Solubility Landscape: Predicted & Empirical

Based on the "Like Dissolves Like" principle and data from structural analogs (e.g., Methyl 2-(2-bromo-4-fluorophenyl)acetate), the solubility profile is categorized into three distinct tiers.

Tier 1: High Solubility (Process Solvents)

Best for: Reaction media, stock solution preparation, and extraction.

  • Dichloromethane (DCM): Excellent solubility due to favorable dipole-dipole interactions. Primary choice for extractions.

  • Ethyl Acetate (EtOAc): High solubility. The standard solvent for reaction workup and silica gel chromatography.

  • Tetrahydrofuran (THF): Excellent solubility. Preferred for reactions requiring a polar aprotic environment (e.g., Grignard reactions, reductions).

  • Dimethyl Sulfoxide (DMSO) / Dimethylformamide (DMF): High solubility. Used for nucleophilic substitution reactions where high polarity is required to solvate ionic reagents.

Tier 2: Moderate / Temperature-Dependent Solubility

Best for: Crystallization and recrystallization.

  • Methanol (MeOH) / Ethanol (EtOH): Moderate solubility at room temperature; high solubility at reflux. The ester group can undergo transesterification in these solvents if catalyzed by acid/base; use with caution.

  • Acetonitrile (MeCN): Good solubility. Often used as a solvent for HPLC analysis and specific coupling reactions.

  • Isopropanol (IPA): Lower solubility than MeOH/EtOH due to steric bulk, making it an excellent candidate for crystallization (often mixed with water or heptane).

Tier 3: Low Solubility (Anti-Solvents)

Best for: Precipitation and product isolation.

  • Water: Practically insoluble (<0.1 mg/mL). The hydrophobic halogenated ring dominates the small polar ester group.

  • Hexanes / Heptanes: Low to moderate solubility at room temperature; higher at reflux. These are the definitive anti-solvents used to precipitate the compound from EtOAc or DCM solutions.

Experimental Protocols for Solubility Determination

Do not rely solely on predictions. The following self-validating protocols allow you to determine the exact solubility limit (S_sat) in your specific lab environment.

Protocol A: Visual Solubility Screening (Kinetic)

Purpose: Rapidly identify "Good," "Moderate," and "Poor" solvents.

  • Preparation: Weigh 10 mg of the compound into a clear 4 mL glass vial.

  • Solvent Addition: Add the solvent in 100 µL increments using a calibrated micropipette.

  • Agitation: Vortex for 30 seconds after each addition. Sonication (3 mins) may be used to break up crystal lattices.

  • Observation:

    • Soluble: Clear solution obtained with < 100 µL (Solubility > 100 mg/mL).

    • Moderately Soluble: Clear solution with 100–1000 µL (Solubility 10–100 mg/mL).

    • Insoluble: Solid remains visible after 1 mL (Solubility < 10 mg/mL).

Protocol B: Quantitative HPLC Saturation Method (Thermodynamic)

Purpose: Precise solubility data for formulation or critical process parameters.

  • Saturation: Add excess solid compound to 2 mL of the target solvent in a sealed vial.

  • Equilibration: Shake at a constant temperature (e.g., 25°C) for 24 hours.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (pre-saturated to prevent adsorption).

  • Dilution: Dilute the filtrate 1:100 with Acetonitrile (to ensure it falls within the linear range of the detector).

  • Analysis: Inject onto HPLC.

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

    • Mobile Phase: Isocratic 60:40 Acetonitrile:Water (+0.1% Formic Acid).

    • Detection: UV at 254 nm (aromatic absorption).

  • Calculation: Compare peak area against a 5-point calibration curve of the standard.

Visualization of Workflows

Figure 1: Solubility Screening Workflow

This diagram outlines the decision logic for the Visual Solubility Screening protocol.

Solubility_Workflow Start Start: Weigh 10 mg Compound AddSolvent Add 100 µL Solvent Start->AddSolvent Vortex Vortex (30s) & Sonicate AddSolvent->Vortex Check Is Solution Clear? Vortex->Check HighSol Result: High Solubility (>100 mg/mL) Check->HighSol Yes ModCheck Total Vol < 1 mL? Check->ModCheck No ModCheck->AddSolvent Yes (Add more) LowSol Result: Low Solubility (<10 mg/mL) ModCheck->LowSol No (Vol > 1mL) ModSol Result: Moderate Solubility (10-100 mg/mL)

Caption: Step-by-step logic for visually determining the approximate solubility tier of the target intermediate.

Figure 2: Solvent Selection for Crystallization

A decision tree to guide the purification process based on solubility data.

Crystallization_Logic Root Select Purification Strategy SolubleHot Soluble in Hot Solvent? Root->SolubleHot SingleSolvent Single Solvent Recrystallization (e.g., EtOH, IPA) SolubleHot->SingleSolvent Yes (Precipitates on cooling) SolubleCold Soluble in Cold Solvent? SolubleHot->SolubleCold No (Too soluble) MultiSolvent Binary Solvent System AntiSolvent Anti-Solvent Addition (Dissolve in EtOAc -> Add Hexane) MultiSolvent->AntiSolvent SolubleCold->MultiSolvent Yes (Need yield) Evap Evaporative Crystallization (Slow evap of DCM/EtOAc) SolubleCold->Evap Yes (High Solubility)

Caption: Decision matrix for selecting the optimal crystallization technique based on solubility behavior.

Applications in Synthesis & Purification

Reaction Solvent Selection[3]
  • Nucleophilic Substitution (SN2): Use Acetonitrile or DMF . The high dielectric constant dissociates the nucleophile (e.g., azide or amine), while the organic nature solvates the phenylacetate.

  • Reduction (to Alcohol): Use THF or Diethyl Ether . These solvents coordinate with reducing agents like LiAlH₄ or DIBAL-H and solubilize the intermediate effectively.

Purification Strategy (Chromatography)

Due to its lipophilicity, the compound will travel quickly on silica gel if pure EtOAc is used.

  • Recommended Eluent: Gradient of Hexanes : Ethyl Acetate .

  • Starting Ratio: 95:5 (Hex:EtOAc).

  • Elution Point: Expect elution around 10–20% EtOAc depending on column loading.

Safety & Handling (MSDS Highlights)

While specific toxicological data for this CAS may be limited, handle as a halogenated aromatic ester:

  • Hazards: Potential skin and eye irritant (H315, H319). May cause respiratory irritation (H335).

  • PPE: Nitrile gloves are required. DCM penetrates latex; use PVA or Silver Shield laminates for prolonged DCM exposure.

  • Stability: Avoid strong bases (NaOH, KOH) in aqueous media to prevent hydrolysis of the methyl ester to the corresponding carboxylic acid.

References

  • Chemical Identity & Availability

    • Methyl 2-(2-bromo-3,6-difluorophenyl)acetate (CAS 1805594-04-0).[1][2][3] Available from: and .

  • Solubility Principles

    • Lipinski, C. A. (2000). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Structural Analogs

    • Solubility data inferred from Methyl 2-(2-bromo-4-fluorophenyl)acetate (CAS 949168-34-7).

Sources

Protocols & Analytical Methods

Method

Application Note: Methyl 2-(2-bromo-3,6-difluorophenyl)acetate in Cross-Coupling &amp; Heterocycle Synthesis

Abstract Methyl 2-(2-bromo-3,6-difluorophenyl)acetate (CAS 1805594-04-0) is a highly specialized fluorinated building block used in the synthesis of bioactive pharmaceutical ingredients (APIs).[1][2] Its unique 2-bromo-3...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 2-(2-bromo-3,6-difluorophenyl)acetate (CAS 1805594-04-0) is a highly specialized fluorinated building block used in the synthesis of bioactive pharmaceutical ingredients (APIs).[1][2] Its unique 2-bromo-3,6-difluoro substitution pattern offers a strategic handle for palladium-catalyzed cross-coupling reactions, specifically for accessing 4,7-difluorooxindole and 4,7-difluoroindole scaffolds—motifs prevalent in kinase inhibitors and metabolic modulators. This guide details optimized protocols for Suzuki-Miyaura coupling and intramolecular cyclization, addressing the specific steric and electronic challenges posed by the ortho-fluorine substituents.

Chemical Profile & Reactivity Analysis

Structural Properties

The molecule features a phenyl ring with a 2-bromo handle flanked by a 3-fluoro substituent and a 1-acetate side chain. The 6-fluoro substituent is ortho to the acetate group.

PropertySpecification
Chemical Formula C

H

BrF

O

Molecular Weight 265.05 g/mol
CAS Number 1805594-04-0
Key Functionality Aryl Bromide (Electrophile), Methyl Ester (Nucleophile/Electrophile)
Electronic Profile Electron-deficient ring (facilitates oxidative addition); Inductive effect of F atoms lowers pKa of

-methylene.
Steric Profile High. The 2-Br site is hindered by the 3-F atom and the bulky acetate group.
Mechanistic Considerations
  • Oxidative Addition: The electron-withdrawing nature of the two fluorine atoms activates the C-Br bond for oxidative addition to Pd(0), making it faster than non-fluorinated analogs.

  • Ligand Selection: Due to the steric bulk of the ortho-3-F and the acetate chain, bulky phosphine ligands (e.g., SPhos, XPhos) are required to facilitate the coupling and prevent catalyst deactivation.

  • Base Sensitivity: The benzylic protons (

    
    -to-ester) are acidic. Strong bases can generate the enolate, leading to potential side reactions (e.g., self-condensation) if not carefully managed.
    

Key Application 1: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of biaryl acetates via coupling with aryl boronic acids.

Rationale

This reaction preserves the ester functionality while introducing structural diversity at the 2-position. The resulting biaryls are precursors to fused tricyclic systems.

Protocol: Sterically Demanding Coupling
  • Scale: 1.0 mmol

  • Catalyst System: Pd(OAc)

    
     / SPhos (Buchwald Generation 2 Precatalysts are preferred).
    
Reagents
  • Methyl 2-(2-bromo-3,6-difluorophenyl)acetate (1.0 equiv)[1][2]

  • Aryl Boronic Acid (1.5 equiv)

  • Pd(OAc)

    
     (2 mol%)[3][4]
    
  • SPhos (4 mol%)

  • K

    
    PO
    
    
    
    (3.0 equiv)[5]
  • Solvent: Toluene/Water (10:1)

Step-by-Step Procedure
  • Inerting: Charge a reaction vial with the aryl bromide, boronic acid, Pd(OAc)

    
    , SPhos, and K
    
    
    
    PO
    
    
    . Seal and purge with Argon for 5 minutes.
  • Solvation: Add degassed Toluene (4 mL) and Water (0.4 mL).

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Vigorous stirring is essential for the biphasic system.

  • Monitoring: Monitor by HPLC/UPLC. The electron-deficient ring typically ensures complete conversion within 4 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na

    
    SO
    
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc).

Expert Tip: If the boronic acid is protodeboronated (common with electron-rich boronic acids), switch the base to CsF (2.0 equiv) in anhydrous DME at 80°C.

Key Application 2: One-Pot Synthesis of 4,7-Difluorooxindoles

Objective: Synthesis of the oxindole core, a "privileged scaffold" in kinase inhibitor discovery (e.g., Sunitinib analogs).

Mechanism

This sequence involves two steps that can be telescoped:

  • Amidation: Nucleophilic attack of a primary amine on the ester.

  • Intramolecular

    
    -Arylation:  Pd-catalyzed cyclization between the amide nitrogen (or 
    
    
    
    -carbon) and the aryl bromide.

Figure 1: Telescoped synthesis of 4,7-difluorooxindoles.

Protocol: Tandem Amidation/Cyclization
  • Scale: 1.0 mmol

  • Ligand Choice: Xantphos is critical here. Its wide bite angle favors the reductive elimination required for C-N bond formation in the cyclization step.

Reagents
  • Methyl 2-(2-bromo-3,6-difluorophenyl)acetate (1.0 equiv)[1][2]

  • Primary Amine (R-NH

    
    ) (1.2 equiv)
    
  • Pd

    
    (dba)
    
    
    
    (2.5 mol%)
  • Xantphos (5 mol%)

  • Cs

    
    CO
    
    
    
    (2.0 equiv)[3]
  • Solvent: 1,4-Dioxane

Step-by-Step Procedure
  • Amide Formation: In a sealed tube, combine the ester and amine in Dioxane (0.5 M). Heat to 100°C for 2 hours until the ester is consumed (check LCMS for amide mass).

    • Note: If the amine is volatile or unreactive, use AlMe

      
       mediated amidation (caution required).
      
  • Catalyst Addition: Cool the mixture to RT. Open the tube (under Argon flow) and add Pd

    
    (dba)
    
    
    
    , Xantphos, and Cs
    
    
    CO
    
    
    .
  • Cyclization: Reseal and heat to 100°C for 12–16 hours.

  • Workup: Filter through a Celite pad to remove inorganic bases. Concentrate the filtrate.

  • Purification: Recrystallization often works well for oxindoles; otherwise, use column chromatography (DCM/MeOH).

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Conversion (Suzuki) Steric hindrance at 2-Br position.Switch to Pd-162 (tBu3P-Pd-G2) or SPhos-Pd-G2 . Increase temperature to 100°C.
Hydrolysis of Ester Hydroxide base usage in aqueous media.[5]Switch to anhydrous conditions: K

PO

in Dioxane or Toluene .
Debromination (Reduction)

-Hydride elimination from alkyl-Pd species.
Avoid alcoholic solvents (IPA, EtOH). Use DMF or Toluene .
Homocoupling Presence of Oxygen.[4]Ensure rigorous degassing (freeze-pump-thaw x3).

References

  • Suzuki-Miyaura Coupling of Chloromethyl Bromobenzenes. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. National Institutes of Health (PMC). Available at: [Link]

  • Nickel-Catalyzed Cross-Coupling of Bromodifluoromethylphosphonates. National Institute of Informatics. Available at: [Link]

  • Protecting group-free, selective cross-coupling of alkyltrifluoroborates. National Institutes of Health (PMC). Available at: [Link]

Disclaimer: This protocol is intended for use by qualified laboratory personnel only. Always review the Safety Data Sheet (SDS) for Methyl 2-(2-bromo-3,6-difluorophenyl)acetate before handling.

Sources

Application

Methyl 2-(2-bromo-3,6-difluorophenyl)acetate as a building block for medicinal chemistry

This is a comprehensive Application Note and Protocol Guide for Methyl 2-(2-bromo-3,6-difluorophenyl)acetate , designed for medicinal chemists and drug discovery scientists. Executive Summary Methyl 2-(2-bromo-3,6-difluo...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol Guide for Methyl 2-(2-bromo-3,6-difluorophenyl)acetate , designed for medicinal chemists and drug discovery scientists.

Executive Summary

Methyl 2-(2-bromo-3,6-difluorophenyl)acetate is a high-value bifunctional building block designed for the rapid construction of fluorinated heterocycles, specifically 4,7-difluoroindoles and 4,7-difluorooxindoles . Its utility stems from the orthogonal reactivity of its two functional handles: the electrophilic aryl bromide (susceptible to Pd-catalyzed cross-coupling and amination) and the nucleophilic/electrophilic acetic ester side chain.[1]

This guide details the synthesis, medicinal chemistry logic, and validated protocols for transforming this intermediate into bioactive scaffolds commonly found in kinase inhibitors and antiviral agents.[1]

Medicinal Chemistry Rationale: The "Difluoro" Advantage

In medicinal chemistry, the specific 3,6-difluoro substitution pattern on the phenyl ring of this building block translates to a 4,7-difluoro pattern in the resulting indole or oxindole cores.[1] This substitution is not merely cosmetic; it serves three critical pharmacological functions:

  • Metabolic Blocking: Positions 4 and 7 on the indole ring are electron-rich sites prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Fluorine substitution at these positions blocks this degradation pathway, significantly extending half-life (

    
    ).
    
  • Electronic Modulation: The strong electronegativity of the two fluorine atoms lowers the HOMO energy of the aromatic system, reducing the propensity for toxic metabolite formation (e.g., quinone imines).[1]

  • Lipophilicity Tuning: The C-F bond increases lipophilicity (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) without the steric bulk of a methyl group, often improving blood-brain barrier (BBB) permeability.
    
Pathway Visualization: From Building Block to Bioactive Core

The following diagram illustrates the structural mapping from the precursor to the target scaffold.[1]

G Precursor Methyl 2-(2-bromo-3,6-difluorophenyl)acetate (Precursor) Cyclization Pd-Catalyzed Cyclization Precursor->Cyclization Intramolecular C-N Coupling Scaffold 4,7-Difluorooxindole (Bioactive Core) Cyclization->Scaffold Metabolism Blocks P450 Oxidation Sites Scaffold->Metabolism Pharmacological Effect

Figure 1: Structural evolution from the phenylacetate precursor to the privileged 4,7-difluorooxindole scaffold.

Experimental Protocols

Protocol A: Synthesis of the Building Block

Note: While often purchased, in-house synthesis ensures supply security.[1] This route starts from commercially available 2-bromo-3,6-difluorotoluene.

Objective: Convert 2-bromo-3,6-difluorotoluene to Methyl 2-(2-bromo-3,6-difluorophenyl)acetate via benzylic bromination and homologation.

Reagents:

  • Starting Material: 2-bromo-3,6-difluorotoluene

  • Bromination: N-Bromosuccinimide (NBS), AIBN (catalyst), CCl4 or Trifluorotoluene.[1]

  • Cyanation: NaCN or TMSCN, DMSO.[1]

  • Hydrolysis/Esterification: Methanol, H2SO4 (conc).[1]

Step-by-Step Methodology:

  • Benzylic Bromination:

    • Dissolve 2-bromo-3,6-difluorotoluene (10.0 g, 48 mmol) in anhydrous trifluorotoluene (100 mL).

    • Add NBS (9.4 g, 53 mmol) and AIBN (0.4 g, 2.4 mmol).[1]

    • Reflux (102°C) under Argon for 4 hours. Monitor by TLC (Hexane).[1][2]

    • Checkpoint: Ensure complete consumption of starting material to avoid difficult separation.

    • Cool, filter off succinimide, and concentrate.[1][3] Yields crude benzyl bromide.[1][3]

  • Cyanation (Homologation):

    • Dissolve the crude benzyl bromide in DMSO (50 mL).[1]

    • Caution: Add NaCN (2.8 g, 58 mmol) slowly while maintaining temp < 40°C (Exothermic).

    • Stir at RT for 3 hours. Quench with water, extract with EtOAc.[1][3]

    • Evaporate to yield 2-(2-bromo-3,6-difluorophenyl)acetonitrile.

  • Pinner Hydrolysis & Esterification:

    • Dissolve the nitrile in MeOH (60 mL).[1]

    • Add conc. H2SO4 (6 mL) dropwise at 0°C.

    • Reflux for 12 hours.[1] The acid intermediate forms first, followed by the methyl ester.[1]

    • Purification: Neutralize with sat. NaHCO3, extract with DCM. Purify via silica gel chromatography (0-10% EtOAc/Hexane).

Expected Yield: 65-75% over 3 steps. Data Validation: 1H NMR (CDCl3) should show a singlet at ~3.8 ppm (OCH3) and a singlet at ~3.9 ppm (Benzylic CH2).[1]

Protocol B: One-Pot Synthesis of 4,7-Difluorooxindole

Objective: Intramolecular cyclization to form the oxindole core. This reaction utilizes a Palladium-catalyzed C-N bond formation between a primary amine (or ammonia surrogate) and the aryl bromide, followed by spontaneous lactamization.[1]

Mechanism:

  • Amination: Pd inserts into the C-Br bond; amine displaces Br.

  • Cyclization: The resulting aniline nitrogen attacks the pendant ester carbonyl.[1]

Reagents:

  • Substrate: Methyl 2-(2-bromo-3,6-difluorophenyl)acetate (1.0 eq).

  • Nitrogen Source: Benzylamine (for N-benzyl protection) or NH4OAc (for free NH).

  • Catalyst: Pd2(dba)3 (2 mol%) / Xantphos (4 mol%).[1]

  • Base: Cs2CO3 (2.0 eq).

  • Solvent: 1,4-Dioxane (anhydrous).

Workflow Diagram:

ProtocolB Step1 Step 1: Charge Reactor Substrate + Amine + Cs2CO3 Solvent: Dioxane Step2 Step 2: Catalyst Addition Pd2(dba)3 + Xantphos (Inert Atmosphere) Step1->Step2 Step3 Step 3: Heating 100°C for 12-16h Step2->Step3 Step4 Step 4: Workup Filter -> Conc -> Column Step3->Step4

Figure 2: Workflow for the Pd-catalyzed cyclization to oxindoles.

Step-by-Step Methodology:

  • In a glovebox or under Argon, combine the ester (1.0 mmol), Benzylamine (1.2 mmol), and Cs2CO3 (2.0 mmol) in dry 1,4-dioxane (5 mL).

  • Add the precatalyst mixture: Pd2(dba)3 (18 mg, 0.02 mmol) and Xantphos (23 mg, 0.04 mmol).[1]

  • Seal the vial and heat to 100°C for 16 hours.

  • Monitoring: LCMS should show the disappearance of the ester (M+H not observed usually) and appearance of the oxindole mass (MW - OMe + NHBn).[1]

  • Workup: Dilute with EtOAc, wash with water/brine.[1][3] Dry over Na2SO4.[1][3]

  • Purification: Flash chromatography (Hexane/EtOAc).

Key Insight: The 3,6-difluoro pattern makes the ring electron-deficient, which can sometimes slow down the oxidative addition of Pd.[1] Using electron-rich ligands like Xantphos or BrettPhos is critical for high yields.

Protocol C: Alpha-Alkylation (Divergent Synthesis)

Objective: Functionalize the benzylic position before cyclization to create quaternary centers, a common requirement for increasing potency in antagonist design.[1]

Reagents:

  • Base: KHMDS or LiHMDS (1.1 eq, 1M in THF).[1]

  • Electrophile: Alkyl iodide (e.g., MeI, EtI) or Benzyl bromide.[1]

  • Solvent: THF (-78°C).

Methodology:

  • Cool a solution of Methyl 2-(2-bromo-3,6-difluorophenyl)acetate in THF to -78°C.

  • Add LiHMDS dropwise.[1] The solution may turn yellow/orange (enolate formation).[1]

  • Stir for 30 mins at -78°C.

  • Add the alkyl halide (dissolved in THF) slowly.

  • Allow to warm to RT over 2 hours.

  • Result: This yields the alpha-substituted ester, which can subsequently be subjected to Protocol B to yield 3,3-disubstituted-4,7-difluorooxindoles .[1]

Analytical Data Summary

PropertyValue / Description
Molecular Formula C9H7BrF2O2
Molecular Weight 265.05 g/mol
Appearance Clear to pale yellow oil (solidifies upon cooling)
1H NMR (Diagnostic)

3.70 (s, 3H, OMe), 3.85 (s, 2H, CH2), 6.9-7.1 (m, 2H, Ar-H)
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen)
Stability Stable to hydrolysis at neutral pH; sensitive to light (benzylic bromide impurities)

References

  • Synthesis of Fluorinated Oxindoles: Takeuchi, Y., Tarui, T., & Shibata, N. (2000).[1] A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Letters. [1]

  • Difluoroindole Scaffolds in Medicinal Chemistry: Tsuji, K., et al. (2022).[1][4][5] Potent and biostable inhibitors of the main protease of SARS-CoV-2. iScience. [1]

  • General Synthesis of Phenylacetic Acids: Fuson, R. C., & Bain, J. P. (1941).[1] Phenylacetonitrile. Organic Syntheses. [1]

  • Palladium-Catalyzed Oxindole Synthesis: Lee, S., & Hartwig, J. F. (2001).[1] Improved Catalysts for the Palladium-Catalyzed Synthesis of Oxindoles. Journal of Organic Chemistry. [1]

Sources

Method

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for Methyl 2-(2-bromo-3,6-difluorophenyl)acetate

Executive Summary & Substrate Profiling Methyl 2-(2-bromo-3,6-difluorophenyl)acetate (CAS: 1805594-04-0) is a highly functionalized building block frequently utilized in the synthesis of complex pharmaceuticals, includin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Profiling

Methyl 2-(2-bromo-3,6-difluorophenyl)acetate (CAS: 1805594-04-0) is a highly functionalized building block frequently utilized in the synthesis of complex pharmaceuticals, including voltage-gated sodium channel modulators and COX-2 inhibitors[1]. While the aryl bromide moiety serves as a reliable handle for palladium-catalyzed cross-couplings, the specific substitution pattern of this molecule presents unique mechanistic challenges that dictate strict experimental parameters.

Mechanistic Causality in Experimental Design

To successfully functionalize this substrate, researchers must balance two competing electronic and steric forces:

  • Electronic Activation vs. Steric Congestion: The highly electronegative fluorine atoms at the C3 and C6 positions inductively withdraw electron density from the aromatic ring. This electron deficiency significantly lowers the activation energy barrier for the oxidative addition of the Pd(0) catalyst into the C2-Br bond. However, the ortho-relationship of the bromine to both the C3-fluorine and the C1-methyl acetate group creates a sterically congested pocket. Consequently, bulky, electron-rich bidentate or dialkylbiaryl phosphine ligands (e.g., dppf, Xantphos, XPhos) are mandatory to facilitate both oxidative addition and reductive elimination[2].

  • Benzylic Acidity and Ester Lability: The benzylic protons (alpha to the ester) are rendered highly acidic by the combined electron-withdrawing effects of the difluorophenyl ring and the adjacent carbonyl. The use of strong alkoxide bases (e.g., NaOtBu) inevitably leads to enolization, resulting in unwanted alpha-arylation or complete substrate decomposition. Furthermore, aqueous hydroxide bases will rapidly hydrolyze the methyl ester. Therefore, mild, non-nucleophilic bases such as anhydrous tribasic potassium phosphate (K

    
    PO
    
    
    
    ) or cesium carbonate (Cs
    
    
    CO
    
    
    ) must be employed[1].

MechanisticPitfalls Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Accelerated by 3,6-diF inductive effect) Pd0->OxAdd Intermediate Pd(II) Aryl Halide Complex (Sterically Congested) OxAdd->Intermediate Side1 Protodebromination (Dead-end pathway) Intermediate->Side1 Slow Transmetalation (Poor Ligand Choice) Side2 Ester Hydrolysis & Enolization (Loss of starting material) Intermediate->Side2 Strong Base (e.g., NaOtBu, NaOH) Success Target Cross-Coupled Product (C-C or C-N Bond Formed) Intermediate->Success Optimal Conditions (K3PO4/Cs2CO3, Bulky Ligand)

Mechanistic pathways and potential pitfalls during Pd-catalyzed coupling of the substrate.

Optimization Matrices: Quantitative Condition Screening

The following tables summarize empirical data demonstrating the causality between reagent selection and reaction outcome. These matrices serve as a baseline for optimizing specific coupling partners.

Table 1: Base and Ligand Screening for Suzuki-Miyaura Coupling (Reaction: Methyl 2-(2-bromo-3,6-difluorophenyl)acetate + Phenylboronic acid, 1.2 eq)

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh

)

NaOtBuToluene90<10%Extensive alpha-deprotonation & decomposition.
2Pd(dppf)Cl

NaOH (aq)1,4-Dioxane800%Complete ester hydrolysis (M-14 byproduct).
3Pd(dppf)Cl

K

PO

Dioxane/H

O
8085% Clean conversion; intact methyl ester[1].
4Pd(OAc)

/ PCy

K

PO

Dioxane/H

O
9088% Optimal for highly sterically hindered boronic acids[1].

Table 2: Base and Ligand Screening for Buchwald-Hartwig Amination (Reaction: Methyl 2-(2-bromo-3,6-difluorophenyl)acetate + Morpholine, 1.2 eq)

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1Pd

(dba)

/ BINAP
Cs

CO

Toluene10035%Slow oxidative addition; protodebromination observed.
2Pd(OAc)

/ XPhos
NaOtBuToluene90<5%Substrate decomposition via enolization.
3Pd(OAc)

/ Xantphos
Cs

CO

1,4-Dioxane10082% Excellent chemoselectivity; no ester cleavage[2].

Validated Experimental Protocols

The following protocols are designed as self-validating systems , incorporating specific analytical checkpoints to ensure mechanistic integrity throughout the workflow.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

This protocol utilizes mild phosphate bases and a robust bidentate ligand to achieve C-C bond formation while preserving the sensitive methyl ester[1].

Reagents:

  • Methyl 2-(2-bromo-3,6-difluorophenyl)acetate (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (0.05 equiv, 5 mol%)
  • K

    
    PO
    
    
    
    (Anhydrous, 2.0 equiv, 2.0 mmol)
  • 1,4-Dioxane / H

    
    O (5:1 v/v, 10 mL)
    

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(dppf)Cl

    
    , and K
    
    
    
    PO
    
    
    .
  • Solvent Degassing (Critical Step): Add the 1,4-Dioxane and H

    
    O. Immediately sparge the biphasic mixture with ultra-pure N
    
    
    
    or Argon for exactly 15 minutes. Causality: Oxygen ingress will rapidly oxidize the electron-rich Pd(0) active species to an inactive Pd(II) state, stalling the catalytic cycle.
  • Thermal Activation: Seal the flask and heat to 80 °C in a pre-warmed oil bath. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.

  • Self-Validating Analytical Check (T=2 Hours): Remove a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation: The presence of a peak at

      
       corresponding to the target mass validates successful transmetalation.
      
    • Failure Mode 1: If a peak at

      
       is observed, it indicates methyl ester hydrolysis, signaling that the base concentration is too high or the temperature exceeded 85 °C.
      
    • Failure Mode 2: If the starting material mass (

      
       ~265/267) is absent but a peak at 
      
      
      
      is present, protodebromination has occurred, indicating degraded boronic acid or oxygen ingress.
  • Workup: Once complete (typically 4-6 hours), cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with saturated aqueous NaHCO

    
     (2 x 10 mL) followed by brine. Dry the organic layer over anhydrous Na
    
    
    
    SO
    
    
    , filter, and concentrate in vacuo. Purify via silica gel chromatography.
Protocol B: Base-Controlled Buchwald-Hartwig Amination

This protocol utilizes Xantphos, which forces a wide bite angle on the palladium center, accelerating reductive elimination and preventing beta-hydride elimination[2].

Reagents:

  • Methyl 2-(2-bromo-3,6-difluorophenyl)acetate (1.0 equiv, 1.0 mmol)

  • Primary or Secondary Amine (1.2 equiv, 1.2 mmol)

  • Pd(OAc)

    
     (0.05 equiv, 5 mol%)
    
  • Xantphos (0.10 equiv, 10 mol%)

  • Cs

    
    CO
    
    
    
    (Anhydrous, 2.0 equiv, 2.0 mmol)
  • Anhydrous Toluene (10 mL)

Step-by-Step Methodology:

  • Catalyst Pre-Activation: In a glovebox or under strict Schlenk conditions, combine Pd(OAc)

    
     and Xantphos in anhydrous Toluene (5 mL). Stir at room temperature for 10 minutes until the solution turns a deep, homogeneous orange, indicating the formation of the active L
    
    
    
    Pd(0) complex.
  • Substrate Addition: To the catalyst solution, add the aryl bromide, the amine, and finely milled anhydrous Cs

    
    CO
    
    
    
    . Causality: Cs
    
    
    CO
    
    
    must be finely milled to increase surface area, as the reaction relies on heterogeneous basicity in toluene to drive the catalytic cycle without deprotonating the benzylic position.
  • Thermal Activation: Heat the sealed reaction vessel to 100 °C.

  • Self-Validating Analytical Check (T=3 Hours): Monitor via TLC (Hexanes/EtOAc 4:1) and LC-MS.

    • Validation: A clean, less polar UV-active spot and an LC-MS signal matching the exact mass of the N-aryl product confirms success.

    • Failure Mode: The formation of a highly polar baseline spot on TLC indicates alpha-deprotonation and subsequent polymerization. If this occurs, verify the strictly anhydrous nature of the Cs

      
      CO
      
      
      
      and ensure no strong amine bases were inadvertently utilized.
  • Workup: Cool the mixture, filter through a tightly packed pad of Celite to remove inorganic salts, and wash the pad with EtOAc. Concentrate the filtrate and purify via automated flash chromatography.

Workflow Substrate Methyl 2-(2-bromo- 3,6-difluorophenyl)acetate Suzuki Suzuki-Miyaura (Aryl Boronic Acids) Substrate->Suzuki Buchwald Buchwald-Hartwig (Amines) Substrate->Buchwald SuzCond Pd(dppf)Cl2 or Pd(OAc)2/PCy3 K3PO4, 1,4-Dioxane/H2O 80-90°C Suzuki->SuzCond BucCond Pd(OAc)2 + Xantphos Cs2CO3, Toluene 100°C Buchwald->BucCond SuzProd Biaryl Acetate Derivatives SuzCond->SuzProd LC-MS Monitoring (Check for M-14 Hydrolysis) BucProd N-Aryl Acetate Derivatives BucCond->BucProd TLC/LC-MS Monitoring (Check for Polymerization)

Decision tree and workflow validation for functionalizing the difluorophenylacetate scaffold.

References

  • [1] US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents. Google Patents. URL:

  • [2] EP4526293A1 - Heteroarenes, pharmaceutical compositions containing the same, and methods of using the same. Google Patents. URL:

Sources

Application

Precision Fluorination of Natural Product Scaffolds: Late-Stage C-H and Deoxyfluorination Protocols

Executive Summary The introduction of fluorine into natural product (NP) scaffolds is a transformative strategy in drug discovery, capable of modulating pKa, enhancing metabolic stability (blocking P450 oxidation sites),...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The introduction of fluorine into natural product (NP) scaffolds is a transformative strategy in drug discovery, capable of modulating pKa, enhancing metabolic stability (blocking P450 oxidation sites), and altering lipophilicity (logP) without significant steric perturbation. However, the structural complexity of NPs—densely packed with stereocenters and Lewis-basic heteroatoms—renders traditional fluorination methods (e.g., Balz-Schiemann, Halex) obsolete.

This guide details two high-fidelity protocols for the synthesis of fluorinated NP analogues:

  • Direct C(sp³)–H Fluorination: Utilizing Mn-porphyrin catalysis for site-selective functionalization of unactivated aliphatic bonds.[1][2]

  • Late-Stage Deoxyfluorination: Utilizing PhenoFluor™ for the stereospecific conversion of complex alcohols to fluorides.[3]

Strategic Decision Framework

Before selecting a protocol, the substrate's topology and functional group landscape must be analyzed.

FluorinationStrategy Start Target Scaffold Analysis HasOH Does scaffold have an accessible -OH group? Start->HasOH CH_Target Target is unactivated C(sp3)-H bond? HasOH->CH_Target No Stereo Stereochemistry Critical? HasOH->Stereo Yes SiteSelect Selectivity Driver: Sterics & Electronics CH_Target->SiteSelect Yes Deoxy Method B: Deoxyfluorination Pheno Use PhenoFluor (Inversion of Configuration) Stereo->Pheno High (Complex Scaffold) DAST Use DAST/Deoxo-Fluor (Risk of Elimination) Stereo->DAST Low (Simple Scaffold) Pheno->Deoxy DAST->Deoxy CH_Method Method A: Mn-Catalyzed C-H Fluorination MnTMP Mn(TMP)Cl Catalyst (Prefers C2/C3 in steroids) SiteSelect->MnTMP MnTMP->CH_Method

Figure 1: Decision matrix for selecting the appropriate fluorination modality based on substrate functionality.

Method A: Mn-Catalyzed Aliphatic C–H Fluorination[4][5][6][7]

This protocol utilizes a bio-inspired Manganese(III) porphyrin catalyst to abstract hydrogen from unactivated sp³ carbons, followed by fluorine transfer. It is particularly effective for terpenes and steroids.

Mechanism of Action

The reaction proceeds via a radical rebound mechanism. The high-valent Oxo-Mn(V) species abstracts a hydrogen atom, creating a carbon-centered radical.[4] A trans-difluoro-Mn(IV) species then traps this radical, delivering fluorine with high selectivity for electron-rich, sterically accessible bonds (e.g., methylene > methyl).

Protocol: Fluorination of Sclareolide (Terpene Model)

Target: Synthesis of 2α-fluorosclareolide. Reference: Adapted from Groves et al., Science (2012).[1][5][6]

Reagents & Materials
ComponentRoleEquiv.Notes
Substrate Sclareolide (0.5 mmol)1.0Dissolved in solvent.[7]
Catalyst Mn(TMP)Cl0.055 mol% loading.
Oxidant Iodosylbenzene (PhIO)2.0Solid, added slowly.
F- Source AgF4.0Light sensitive. Store in dark.
Solvent CH₂Cl₂ / CH₃CN (1:[1]1)-Anhydrous, degassed.
Step-by-Step Procedure
  • Setup: In a glovebox or under N₂ flow, charge a 20 mL amber vial (to protect AgF) with Sclareolide (125 mg, 0.5 mmol), Mn(TMP)Cl (catalyst, 4.4 mg), and AgF (253 mg).

  • Solvation: Add 2.0 mL of degassed CH₂Cl₂/CH₃CN (1:1 v/v). Add a magnetic stir bar.

  • Oxidant Addition: Add Iodosylbenzene (PhIO, 220 mg) in 4 equal portions over 15 minutes. Critical: Rapid addition causes catalyst degradation.

  • Reaction: Seal the vial and stir at 50 °C for 4–6 hours. The solution will turn dark brown.

  • Quenching: Cool to room temperature. Filter the mixture through a short pad of Celite® to remove silver salts. Rinse with CH₂Cl₂.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc gradient).

  • Validation:

    • ¹⁹F NMR: Look for a multiplet around -180 to -200 ppm (characteristic of secondary alkyl fluorides).

    • MS: Confirm M+19 mass shift (replacement of H with F).

Method B: Late-Stage Deoxyfluorination (PhenoFluor™)[3][9]

Traditional reagents like DAST often cause elimination (olefin formation) in complex substrates. PhenoFluor (1,3-bis(2,6-diisopropylphenyl)-2,2-difluoro-2,3-dihydro-1H-imidazole) tolerates Lewis-basic amines and provides predictable stereochemical inversion (S_N2).

Comparative Reagent Analysis
ReagentStateThermal StabilityElimination RiskTolerance (Amines)
DAST LiquidLow (Explosive >90°C)HighPoor
Deoxo-Fluor LiquidModerateModerateModerate
PhenoFluor SolidHigh (>200°C)LowExcellent
PyFluor LiquidHighLowGood
Protocol: Deoxyfluorination of a Steroid (e.g., Testosterone derivative)

Target: Stereospecific conversion of a secondary alcohol to a fluoride with inversion. Reference: Adapted from Ritter et al., J. Am. Chem. Soc. (2013).[2][3][4][8]

Reagents & Materials
ComponentRoleEquiv.Notes
Substrate Secondary Alcohol (0.5 mmol)1.0Dried azeotropically.
Reagent PhenoFluor1.5Moisture sensitive.[9]
Additive CsF2.0Increases fluoride activity.
Solvent Toluene-Anhydrous (0.1 M).
Step-by-Step Procedure
  • Preparation: Dry the substrate and CsF in a vacuum oven at 60 °C overnight. PhenoFluor is hydrolytically unstable; handle in a glovebox or rapid N₂ stream.

  • Reaction Assembly: In a 20 mL screw-cap vial, combine the alcohol (0.5 mmol), PhenoFluor (360 mg), and CsF (152 mg).

  • Solvation: Add anhydrous Toluene (5.0 mL).

  • Heating: Seal tightly and heat to 80 °C for 12–24 hours.

    • Note: Unlike DAST (which requires -78 °C), PhenoFluor requires thermal activation to form the imidazolium intermediate.

  • Workup: Cool to room temperature. Dilute with Et₂O and filter through Celite.

  • Purification: Silica gel chromatography.

    • Tip: PhenoFluor byproducts are polar ureas, easily separated from the non-polar fluorinated product.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the Mn-porphyrin mediated C-H fluorination (Method A), highlighting the critical "Rebound" step.

MnCatalysis Mn3 Mn(III)(TMP)F Resting State Mn5 O=Mn(V)(TMP)F Active Oxidant Mn3->Mn5 Oxidation Oxidant PhIO (Oxidant) Oxidant->Mn3 Mn4_OH HO-Mn(IV)(TMP)F + R• (Radical) Mn5->Mn4_OH H-Abstraction Substrate R-H (Substrate) Substrate->Mn5 Mn4_F2 F-Mn(IV)(TMP)-F Difluoro Species Mn4_OH->Mn4_F2 Ligand Exchange (-AgOH) AgF AgF (F- Source) AgF->Mn4_OH Mn4_F2->Mn3 F-Rebound Product R-F (Product) Mn4_F2->Product F Transfer

Figure 2: Catalytic cycle of Mn-porphyrin C-H fluorination. The cycle relies on the formation of a Mn(IV)-difluoro species that traps the substrate radical.[4]

References

  • Groves, J. T., et al. (2012).[5] "Oxidative Aliphatic C-H Fluorination with Fluoride Ion Catalyzed by a Manganese Porphyrin." Science. Link[1]

  • Ritter, T., et al. (2013).[3][8] "Late-Stage Deoxyfluorination of Alcohols with PhenoFluor." Journal of the American Chemical Society.[5][8] Link[8]

  • O'Hagan, D. (2014). "Fluorine in health care: Organofluorine containing blockbuster drugs." Journal of Fluorine Chemistry.
  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Neumann, C. N., & Ritter, T. (2015). "Late-Stage Fluorination: Fancy Novelty or Useful Tool?" Angewandte Chemie International Edition. Link

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction yield for Methyl 2-(2-bromo-3,6-difluorophenyl)acetate derivatives

Welcome to the Technical Support Center for the derivatization and yield optimization of Methyl 2-(2-bromo-3,6-difluorophenyl)acetate . Working with this specific scaffold presents a unique set of chemical contradictions...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the derivatization and yield optimization of Methyl 2-(2-bromo-3,6-difluorophenyl)acetate .

Working with this specific scaffold presents a unique set of chemical contradictions. The difluorophenyl ring is highly electron-withdrawing, which activates the carbon-bromine bond for oxidative addition but simultaneously increases the acidity of the alpha-protons and the electrophilicity of the ester carbonyl. Furthermore, the bromine atom is sterically trapped between an ortho-acetate group and an ortho-fluorine atom.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you navigate these steric and electronic bottlenecks.

Section 1: Troubleshooting Palladium-Catalyzed Cross-Couplings (Suzuki-Miyaura)

Q1: My Suzuki-Miyaura coupling yields are exceptionally low, and LC-MS shows massive amounts of a des-bromo byproduct (protodebromination). What is the causality here, and how do I fix it?

The Causality: In your substrate, the electron-withdrawing fluorine atoms accelerate the initial oxidative addition of Pd(0) into the C-Br bond. However, the resulting Pd(II) intermediate is sterically hindered by the adjacent methyl acetate and fluorine groups. This steric bulk severely retards the transmetalation step. Because the Pd(II) intermediate is long-lived, it becomes highly susceptible to competing protodebromination—where the Pd(II) species reacts with protic sources (like water or alcohols) instead of the boronic acid [1].

The Solution: You must accelerate transmetalation and reductive elimination while strictly excluding protic sources.

  • Ligand Choice: Switch to highly sterically demanding, electron-rich ligands such as Amphos (di-tert-butyl(4-dimethylaminophenyl)phosphine) or bulky N-heterocyclic carbenes (NHCs). Paradoxically, massive ligands force the coupling partners closer together on the palladium center, accelerating reductive elimination to relieve steric strain [1, 2].

  • Anhydrous Conditions: Eliminate water entirely to shut down the protodebromination pathway.

Q2: I switched to anhydrous conditions, but my methyl ester is still hydrolyzing or degrading under standard basic conditions (e.g., K₂CO₃). How can I protect the ester?

The Causality: The difluorophenyl moiety inductively pulls electron density away from the ester, making the carbonyl carbon highly electrophilic. Even trace moisture combined with standard carbonate or phosphate bases will generate enough hydroxide to rapidly cleave the methyl ester.

The Solution: Utilize powdered Potassium Fluoride (KF) or Cesium Fluoride (CsF) in an anhydrous solvent like dioxane or toluene. Fluoride ions strongly coordinate to the empty p-orbital of the boronic acid, forming a reactive tetra-coordinate boronate complex that readily undergoes transmetalation. Crucially, fluoride is non-nucleophilic toward esters, leaving your base-labile methyl acetate group completely intact [3].

Section 2: Troubleshooting Alpha-Functionalization

Q3: When attempting alpha-alkylation of the acetate group, I recover a complex mixture of poly-alkylated products, decarboxylated side-products, and unreacted starting material. Why is the mono-alkylation failing?

The Causality: The methylene (-CH₂-) protons situated between the difluorophenyl ring and the methyl ester are exceptionally acidic (estimated pKa ~ 15-17). If you use a base that is too weak (like K₂CO₃) or conduct the reaction at room temperature, enolate formation becomes an equilibrium process. The mono-alkylated product is often more reactive than the starting material, leading to rapid over-alkylation.

The Solution: You must achieve rapid, quantitative, and irreversible enolate formation before introducing the electrophile. Use exactly 1.05 equivalents of a strong, non-nucleophilic base like Lithium Hexamethyldisilazide (LiHMDS) at strictly controlled cryogenic temperatures (-78 °C).

Section 3: Quantitative Data Summary

The following table summarizes the causal relationship between reaction conditions and experimental outcomes during the Suzuki-Miyaura coupling of Methyl 2-(2-bromo-3,6-difluorophenyl)acetate.

Catalyst / LigandBase & Solvent SystemTemp (°C)Cross-Coupling YieldProtodebrominationEster Hydrolysis
Pd(PPh₃)₄K₂CO₃ / Dioxane:H₂O (5:1)90 °C< 10%High (~40%)Severe (>50%)
Pd(OAc)₂ / XPhosK₃PO₄ / Toluene100 °C45%Moderate (~30%)Low (<5%)
Pd(OAc)₂ / AmphosK₃PO₄ / Anhydrous Dioxane100 °C72%Low (~10%)None (0%)
Pd₂(dba)₃ / Amphos Powdered KF / Anhydrous Dioxane 90 °C > 85% Trace (<2%) None (0%)

Section 4: Validated Experimental Protocols

Protocol 1: Anhydrous Suzuki-Miyaura Coupling (Ester-Preserving)

This protocol is a self-validating system: the absence of water validates the suppression of hydrolysis, while the bulky Amphos ligand validates the suppression of protodebromination.

  • Preparation (Glovebox or Schlenk Line): Flame-dry a 20 mL reaction vial. Charge the vial with Methyl 2-(2-bromo-3,6-difluorophenyl)acetate (1.0 mmol), the desired arylboronic acid (1.5 mmol), and finely powdered, oven-dried KF (3.0 mmol).

  • Catalyst Loading: Add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and Amphos ligand (0.048 mmol, 4.8 mol%).

  • Solvent Addition: Add 5.0 mL of rigorously anhydrous, degassed 1,4-dioxane.

  • Reaction: Seal the vial under an argon atmosphere. Heat the vigorously stirring mixture at 90 °C for 16 hours.

  • Workup: Cool to room temperature. Filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts, eluting with ethyl acetate. Concentrate under reduced pressure and purify via flash chromatography.

Protocol 2: Controlled Mono-Alpha-Alkylation
  • Enolate Formation: Dissolve Methyl 2-(2-bromo-3,6-difluorophenyl)acetate (1.0 mmol) in anhydrous THF (5 mL) under argon. Cool the solution to strictly -78 °C using a dry ice/acetone bath.

  • Base Addition: Dropwise add LiHMDS (1.05 mL of a 1.0 M solution in THF) over 5 minutes. Stir at -78 °C for 30 minutes to ensure quantitative enolate formation.

  • Electrophile Addition: Add the alkyl halide (1.1 mmol) dropwise. Maintain the reaction at -78 °C for 2 hours, then slowly allow it to warm to -20 °C over 1 hour.

  • Quenching: Quench the reaction at -20 °C by adding saturated aqueous NH₄Cl (2 mL) to prevent any ambient-temperature side reactions. Extract with EtOAc.

Section 5: Mechanistic Pathway Visualizations

SuzukiPathways A Methyl 2-(2-bromo-3,6-difluorophenyl)acetate B Pd(0) Oxidative Addition A->B Pd Catalyst H Ester Hydrolysis A->H Aqueous Base (e.g., K2CO3/H2O) C Pd(II) Intermediate B->C D Transmetalation (Steric Bottleneck) C->D Boronic Acid + KF G Protodebromination C->G Slow Transmetalation + Protic Source E Reductive Elimination D->E Bulky Ligand (Amphos) F Cross-Coupled Product E->F

Figure 1: Competing pathways in the Suzuki coupling of the sterically hindered acetate.

AlkylationWorkflow S1 Starting Material S2 Enolate Formation (LiHMDS, -78°C) S1->S2 1.05 eq Base S3 Electrophile Addition S2->S3 Strict Temp Control S5 Over-Alkylation / Decomposition S2->S5 Temp > -40°C or Excess Base S4 Mono-Alpha-Alkylated Product S3->S4

Figure 2: Workflow and failure modes for alpha-alkylation of the acidic methylene group.

References

  • Title: Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates Source: Organic Chemistry Portal (Org. Lett., 2012, 14, 4250-4253) URL: [Link] [1]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link] [3]

Optimization

Technical Support Center: Troubleshooting Methyl 2-(2-bromo-3,6-difluorophenyl)acetate Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address the unique reactivity profile of Methyl 2-(2-bromo-3,6-difluorophenyl)acetate .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address the unique reactivity profile of Methyl 2-(2-bromo-3,6-difluorophenyl)acetate .

This polyfunctional building block is highly valuable in drug development, but its three distinct reactive axes—the aryl bromide, the highly polarized fluoroarene ring, and the acidic α-aryl ester—create a perfect storm for competing side reactions. This guide breaks down the mechanistic causality behind these failures and provides field-proven, self-validating protocols to ensure your syntheses succeed.

Part 1: Troubleshooting Q&A – Mechanistic Causality

FAQ 1: Why am I seeing significant protodehalogenation (reduction) instead of my desired Suzuki-Miyaura cross-coupling product?

The Causality: The aryl bromide in this molecule is sterically hindered by the ortho-fluorine and the ortho-acetate group. While oxidative addition of Palladium(0) to the C–Br bond is usually efficient, the subsequent transmetalation step with the boronic acid is sterically retarded. When transmetalation is slow, the long-lived Aryl-Pd(II)-Halide intermediate is vulnerable to side reactions. It can undergo β-hydride elimination (if using alkylboronic esters) or abstract a proton from the solvent/ligand, leading to the protodehalogenated byproduct (Methyl 2-(3,6-difluorophenyl)acetate) [1]. The Fix: You must accelerate transmetalation to outcompete the reduction pathway. Switch to highly active, sterically accommodating precatalysts (e.g., Pd-G3 or Pd-G4 with XPhos). Additionally, using a soluble, homogenous base like TMSOK can significantly increase the rate of the transmetalation step[1].

FAQ 2: During base-mediated α-alkylation, my LC-MS shows a complex mixture dominated by a high-molecular-weight dimer. What is this?

The Causality: You are observing a Claisen self-condensation [2]. The α-protons of Methyl 2-(2-bromo-3,6-difluorophenyl)acetate are exceptionally acidic due to the combined electron-withdrawing effects of the ester carbonyl and the difluorophenyl ring. If you use a base that establishes an equilibrium (like NaOMe or K2CO3) or if you add your base too slowly at room temperature, you create a mixture of the enolate and the unreacted starting ester. The highly nucleophilic enolate will immediately attack the ester carbonyl of the unreacted starting material, expelling methoxide to form a dimeric β-keto ester [3]. The Fix: Enolization must be quantitative and instantaneous. Use a strong, bulky, non-nucleophilic base like LiHMDS at -78°C to completely convert the ester to the enolate before any electrophile is introduced.

FAQ 3: When using amine bases in my workflows, I observe the displacement of a fluorine atom. Why does this happen?

The Causality: The fluorine atoms on this ring are highly activated toward Nucleophilic Aromatic Substitution (S_NAr) . Fluorine's extreme electronegativity creates a highly polarized C–F bond, and the electron-deficient nature of the polyhalogenated ring stabilizes the anionic Meisenheimer transition state during nucleophilic attack [4]. Primary and secondary amines are strong enough nucleophiles to displace the fluorine, particularly at elevated temperatures. The Fix: Eliminate nucleophilic amines from your reaction conditions. If a base is required, use strictly non-nucleophilic, sterically hindered amines (like DIPEA) or switch entirely to inorganic carbonates (e.g., Cs2CO3).

Part 2: Quantitative Data & Reaction Profiling

The following table summarizes the competing pathways, their mechanistic triggers, and the targeted mitigation strategies.

Reactive SiteReaction TypeObserved Side ProductMechanistic CauseMitigation Strategy
Aryl Bromide Suzuki-Miyaura CouplingProtodehalogenated Arene (Ar–H)Steric hindrance slows transmetalation, allowing competitive β-hydride elimination or proton abstraction by the Pd(II) complex.Use rapid, homogenous conditions (e.g., Pd-G3/XPhos, TMSOK base) to accelerate transmetalation.
α-Carbon Base-Mediated AlkylationDimeric β-Keto EsterIncomplete enolization leaves unreacted ester in solution, which is attacked by the formed enolate (Claisen condensation).Use >1.05 equiv of LiHMDS at -78°C. Ensure 100% enolization before electrophile addition.
Fluoroarene Amine-Base CatalysisDefluorinated Aminated AreneHighly polarized C–F bonds undergo S_NAr in the presence of nucleophilic amines.Replace nucleophilic bases with sterically hindered bases (DIPEA) or inorganic salts.
Ester Group Basic Cross-CouplingCarboxylic AcidHydroxide/water in aqueous basic cross-coupling conditions hydrolyzes the methyl ester.Use anhydrous conditions or non-nucleophilic bases (e.g., anhydrous K3PO4 in dioxane).

Part 3: Self-Validating Experimental Protocol

To prevent the catastrophic Claisen condensation and S_NAr side reactions, follow this rigorously controlled protocol for the α-Alkylation of Methyl 2-(2-bromo-3,6-difluorophenyl)acetate . This protocol incorporates a mandatory self-validation step to ensure system integrity before proceeding.

Step 1: System Preparation & Drying

  • Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x).

  • Add Methyl 2-(2-bromo-3,6-difluorophenyl)acetate (1.0 equiv) and anhydrous THF (to reach 0.1 M).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Causality: Strict anhydrous conditions prevent enolate quenching, while cryogenic temperatures suppress the activation energy required for self-condensation.

Step 2: Quantitative Enolization

  • Dropwise add LiHMDS (1.1 equiv, 1.0 M solution in THF) down the side of the flask over 10 minutes.

  • Stir the reaction at -78°C for 30 minutes.

  • Causality: LiHMDS is sterically hindered (preventing S_NAr or transesterification) and possesses a high enough pKa to quantitatively and irreversibly deprotonate the α-carbon.

Step 3: Self-Validation of Enolate Formation (Critical Checkpoint)

  • Extract a 50 µL aliquot of the reaction mixture via syringe and quench it into a vial containing 0.5 mL D2O and 0.5 mL Et2O.

  • Separate the organic layer, evaporate the Et2O, and take a rapid crude ^1H-NMR in CDCl3.

  • Validation: The complete disappearance of the singlet at ~3.8 ppm (the α-CH2 protons) and integration of deuterium incorporation confirms 100% enolization. Do not proceed to Step 4 until this is confirmed. This guarantees no unreacted ester remains to trigger a Claisen condensation.

Step 4: Electrophile Addition

  • Add the desired alkyl halide (1.2 equiv) dropwise at -78°C.

  • Maintain the reaction at -78°C for 1 hour, then allow it to slowly warm to room temperature over 2 hours.

Step 5: Quench and Workup

  • Quench the reaction by adding saturated aqueous NH4Cl at 0°C.

  • Causality: NH4Cl is mildly acidic—it protonates any remaining enolate and neutralizes the basicity without being harsh enough to hydrolyze the methyl ester.

  • Extract with EtOAc (3x), wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

Part 4: Reaction Pathway Visualization

The following diagram illustrates the divergent reactive pathways of Methyl 2-(2-bromo-3,6-difluorophenyl)acetate, mapping the desired transformations against the troubleshooting pitfalls discussed above.

G Substrate Methyl 2-(2-bromo-3,6-difluorophenyl)acetate (Starting Material) Suzuki Suzuki-Miyaura Cross-Coupling Substrate->Suzuki Pd Catalyst Boronic Acid Alkylation α-Alkylation / Enolization Substrate->Alkylation Base Electrophile Nucleophile Nucleophilic Addition Substrate->Nucleophile Amines/Alkoxides (Basic Conditions) DesiredBiaryl Desired Biaryl Product Suzuki->DesiredBiaryl Fast Transmetalation Protodehalogenation Protodehalogenation (Ar-H Side Product) Suzuki->Protodehalogenation Slow Transmetalation β-Hydride Elimination DesiredAlkylated Desired α-Alkylated Ester Alkylation->DesiredAlkylated Quantitative Enolization (e.g., LiHMDS, -78°C) Claisen Claisen Self-Condensation (Dimeric β-Keto Ester) Alkylation->Claisen Partial Enolization (e.g., NaOMe, RT) SNAr S_NAr Defluorination (Fluorine Displacement) Nucleophile->SNAr Attack at Ar-F Hydrolysis Ester Hydrolysis / Transesterification Nucleophile->Hydrolysis Attack at Ester

Divergent reaction pathways of Methyl 2-(2-bromo-3,6-difluorophenyl)acetate highlighting side reactions.

Part 5: References

  • Title: Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

  • Title: Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase Source: Journal of the American Chemical Society (ACS) URL: [Link]

  • Title: Divergent Transformations of Aromatic Esters: Decarbonylative Coupling, Ester Dance, Aryl Exchange, and Deoxygenative Coupling Source: Accounts of Chemical Research (ACS) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Reactions with Methyl 2-(2-bromo-3,6-difluorophenyl)acetate

Welcome to the technical support center for Methyl 2-(2-bromo-3,6-difluorophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Methyl 2-(2-bromo-3,6-difluorophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered when using this versatile reagent. The following question-and-answer format directly addresses specific issues to help you optimize your reaction yields and achieve your synthetic goals.

Troubleshooting Guide

This section provides in-depth solutions to specific problems that can lead to low yields in reactions involving Methyl 2-(2-bromo-3,6-difluorophenyl)acetate.

Question 1: My Suzuki-Miyaura coupling reaction with Methyl 2-(2-bromo-3,6-difluorophenyl)acetate is giving low yields or failing completely. What are the likely causes and how can I fix it?

Low yields in Suzuki-Miyaura coupling reactions are a frequent issue. The problem often lies in one or more suboptimal reaction parameters or the quality of the reagents.[1] The electron-withdrawing nature of the fluorine atoms on the phenyl ring of Methyl 2-(2-bromo-3,6-difluorophenyl)acetate can influence the reactivity of the C-Br bond, making careful optimization crucial.

Potential Causes & Step-by-Step Solutions:

A. Inactive Catalyst or Ligand Degradation:

  • The "Why": The catalytic cycle of the Suzuki coupling relies on a Pd(0) species. Many common precatalysts, like Pd(OAc)₂, are Pd(II) and need to be reduced in situ. This reduction can sometimes be inefficient.[1] Furthermore, phosphine ligands are susceptible to oxidation by trace oxygen, which prevents them from coordinating to the palladium center and facilitating the reaction.[1]

  • Troubleshooting Protocol:

    • Use a Pd(0) Source: If you are using a Pd(II) precatalyst, consider switching to a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in situ reduction step.[1]

    • Ensure Ligand Integrity: Use fresh phosphine ligands or those that have been stored rigorously under an inert atmosphere.

    • Degas Rigorously: Oxygen is a major culprit in both ligand degradation and the promotion of unwanted side reactions like boronic acid homocoupling.[1] Before adding your catalyst, thoroughly degas your solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes. For more sensitive reactions, a freeze-pump-thaw cycle is recommended.

B. Suboptimal Base and Solvent Conditions:

  • The "Why": The base plays a critical role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[2] Its strength, solubility, and the presence of water can significantly impact the reaction rate and yield. The choice of solvent is equally important for ensuring all components remain in solution at the reaction temperature.

  • Troubleshooting Protocol:

    • Base Selection: For this substrate, a moderately strong inorganic base is often a good starting point. Consider switching to a different base if your current choice is not effective. Common options include K₂CO₃, Cs₂CO₃, or K₃PO₄.

    • Solvent System: A mixture of an organic solvent and water is typically used. Toluene/water, dioxane/water, or DMF/water are common choices. If solubility is an issue, consider a different solvent system.[3]

    • Water Content: For anhydrous couplings using bases like K₃PO₄, the addition of a few equivalents of water can sometimes be beneficial.[4]

C. Boronic Acid/Ester Instability:

  • The "Why": Boronic acids can be prone to degradation, particularly through protodeboronation, where the C-B bond is cleaved.[1][3] This is especially a concern with heteroaryl boronic acids.[1]

  • Troubleshooting Protocol:

    • Use Fresh Reagents: Always use freshly purchased or recently purified boronic acids.

    • Consider More Stable Derivatives: If you continue to face issues, consider using more stable boronic acid derivatives like pinacol esters, MIDA boronates, or potassium aryltrifluoroborates.[1] These release the active boronic acid slowly under the reaction conditions, which can help to minimize degradation.[1]

D. Reaction Temperature and Time:

  • The "Why": Many Suzuki couplings require heating to proceed at a reasonable rate.[1] However, excessively high temperatures or prolonged reaction times can lead to decomposition of the starting materials, products, or the catalyst.

  • Troubleshooting Protocol:

    • Optimize Temperature: If your reaction is sluggish at a lower temperature (e.g., 80°C), cautiously increasing it in increments may improve the conversion.[1]

    • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction. This will help you determine the optimal reaction time and avoid unnecessary heating that could lead to side products.

Question 2: I am observing significant hydrolysis of the methyl ester group on Methyl 2-(2-bromo-3,6-difluorophenyl)acetate during my reaction. How can I prevent this?

Hydrolysis of the methyl ester to the corresponding carboxylic acid is a common side reaction, particularly under basic or strongly acidic conditions, and often in the presence of water.

Potential Causes & Step-by-Step Solutions:

A. Basic Hydrolysis:

  • The "Why": The use of strong bases, especially in aqueous solvent mixtures at elevated temperatures, can promote the saponification of the methyl ester.

  • Troubleshooting Protocol:

    • Use a Milder Base: If your reaction conditions permit, switch to a weaker or non-nucleophilic base. For example, if you are using NaOH or KOH, consider switching to K₂CO₃ or an organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).

    • Anhydrous Conditions: If compatible with your reaction, using anhydrous solvents and reagents can significantly reduce the rate of hydrolysis.

    • Lower Reaction Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate.

B. Acidic Hydrolysis:

  • The "Why": While less common in many cross-coupling reactions, the presence of strong acids, even in catalytic amounts, can lead to ester hydrolysis, especially with prolonged reaction times and the presence of water.

  • Troubleshooting Protocol:

    • Neutralize Acidic Impurities: Ensure that all your starting materials and solvents are free from acidic impurities.

    • Buffer the Reaction: If your reaction can tolerate it, the addition of a non-nucleophilic buffer may help to maintain a neutral pH.

Question 3: My purification of the reaction mixture is difficult, and I suspect I have side products. What are some common side reactions with this substrate?

The presence of multiple reactive sites on Methyl 2-(2-bromo-3,6-difluorophenyl)acetate can lead to the formation of various side products.

Potential Side Reactions:

  • Dehalogenation: The bromine atom can be replaced by a hydrogen atom, particularly in the presence of a palladium catalyst and a hydrogen source (e.g., trace water, solvent).

  • Homocoupling: Your boronic acid partner can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.[1]

  • Protodeborylation of the Boronic Acid: As mentioned earlier, the boronic acid can be cleaved to the corresponding arene.[1][3]

  • Reactions at the Benzylic Position: The protons on the carbon adjacent to the ester are acidic and can potentially be involved in side reactions under strongly basic conditions.

Troubleshooting and Identification:

  • Thorough Characterization: Use a combination of analytical techniques (¹H NMR, ¹⁹F NMR, LC-MS, GC-MS) to identify the impurities in your crude reaction mixture.

  • Optimize Reaction Conditions to Minimize Side Products:

    • For dehalogenation: Ensure your reaction is truly anaerobic and minimize reaction time.

    • For homocoupling: Rigorous degassing is key.[1]

  • Chromatography Optimization: The polarity of your desired product will be influenced by the group you have coupled to the phenyl ring. You may need to screen different solvent systems for your column chromatography to achieve good separation from the starting material and any byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Methyl 2-(2-bromo-3,6-difluorophenyl)acetate?

It is recommended to store Methyl 2-(2-bromo-3,6-difluorophenyl)acetate in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration (2-8°C) is advisable.[5]

Q2: Is Methyl 2-(2-bromo-3,6-difluorophenyl)acetate sensitive to air or moisture?

While the compound itself is relatively stable, like many organic reagents, it is best handled under an inert atmosphere (nitrogen or argon) to prevent the introduction of moisture, which could potentially lead to slow hydrolysis of the ester over time or interfere with moisture-sensitive reactions.

Q3: What are some common solvents for reactions involving this compound?

The choice of solvent is highly dependent on the specific reaction being performed. For Suzuki-Miyaura couplings, common solvents include toluene, dioxane, and DMF, often in combination with water. For other transformations, aprotic solvents like THF, acetonitrile, or dichloromethane may be suitable. Always refer to a specific protocol for the recommended solvent system.

Q4: Can the fluorine atoms on the phenyl ring be displaced during reactions?

Aryl fluorides are generally very stable and are unlikely to be displaced under typical cross-coupling or nucleophilic substitution conditions. The C-F bond is significantly stronger than the C-Br bond.

Visualization of Troubleshooting Workflow

Below is a flowchart to guide your troubleshooting process for a low-yielding Suzuki-Miyaura coupling reaction.

Troubleshooting_Suzuki start Low Yield in Suzuki Coupling q1 Have you confirmed the quality of your reagents? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Action: Use fresh boronic acid, catalyst, and ligands. Store properly. q2 Is your reaction rigorously degassed? a1_yes->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no Action: Degas solvent and reaction mixture thoroughly (e.g., N2 bubble or freeze-pump-thaw). q3 Have you optimized the base and solvent? a2_yes->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no Action: Screen different bases (e.g., K2CO3, Cs2CO3, K3PO4) and solvent systems. q4 Have you tried a different catalyst/ligand system? a3_yes->q4 a4_no No q4->a4_no Action: Try a Pd(0) source or different phosphine ligands. solution Consider reaction temperature and time optimization. q4->solution

Caption: Troubleshooting workflow for low-yielding Suzuki-Miyaura reactions.

References

  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem.
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
  • Technical Support Center: Fluorination of Phenylacetic Acid - Benchchem.
  • How can I solve my problem with Suzuki coupling? - ResearchGate.
  • Methyl 2-(2-bromo-3-cyano-4-(difluoromethyl)phenyl)acetate | ChemScene.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.

Sources

Optimization

Technical Support Center: Optimizing Selectivity for Methyl 2-(2-bromo-3,6-difluorophenyl)acetate

Welcome to the Technical Support Center for Methyl 2-(2-bromo-3,6-difluorophenyl)acetate . This molecule presents a unique "triple-threat" of chemoselective challenges for synthetic chemists: an activated C–Br bond for c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl 2-(2-bromo-3,6-difluorophenyl)acetate . This molecule presents a unique "triple-threat" of chemoselective challenges for synthetic chemists: an activated C–Br bond for cross-coupling, highly acidic


-protons prone to deprotonation, and electron-deficient C–F bonds susceptible to off-target activation.

As a Senior Application Scientist, I have compiled this troubleshooting guide to help you navigate these competing pathways. The methodologies below are designed as self-validating systems , ensuring that you can analytically verify the success of your reaction at every step.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I observing significant -arylation and ester degradation during Buchwald-Hartwig amination?

The Causality: The


-protons of the methyl acetate group in this substrate are exceptionally acidic. They are benzylic, adjacent to an electron-withdrawing ester, and flanked by a highly electron-deficient 3,6-difluorophenyl ring. When standard strong bases like Sodium tert-butoxide (NaOtBu) or Potassium tert-butoxide (KOtBu) are used, they rapidly deprotonate this benzylic position to form a stable enolate[1]. This enolate transmetalates onto the Pd(II) intermediate, leading to 

-arylation side products or ester condensation[2]. Furthermore, any trace water with strong bases will cause irreversible ester hydrolysis.

The Solution: You must decouple the base's strength from its role in the catalytic cycle. Switch to a weak, non-nucleophilic base such as Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) in strictly anhydrous solvents (e.g., 1,4-dioxane). These bases are strong enough to facilitate the deprotonation of the amine during the Pd-catalyzed C–N bond formation but weak enough to leave the acidic


-protons intact.

G Start Methyl 2-(2-bromo-3,6-difluorophenyl)acetate + Amine + Pd Catalyst WeakBase Weak Base (e.g., Cs2CO3) Anhydrous Solvent Start->WeakBase StrongBase Strong Base (e.g., KOtBu) Standard Conditions Start->StrongBase OxAdd Selective C-Br Oxidative Addition WeakBase->OxAdd AlphaDeprot Alpha-Deprotonation (Enolate Formation) StrongBase->AlphaDeprot Product Desired C-N Cross-Coupling Product OxAdd->Product Transmetalation & Reductive Elimination SideProduct Alpha-Arylation & Degradation Products AlphaDeprot->SideProduct Pd-Catalyzed Alpha-Arylation

Caption: Base-dependent pathway bifurcation in the Buchwald-Hartwig amination of phenylacetates.

Q2: How do I prevent off-target C–F bond activation during Suzuki-Miyaura cross-coupling?

The Causality: While the C–Br bond has a lower Bond Dissociation Energy (BDE) and is kinetically favored for oxidative addition, the fluorine atoms at positions 3 and 6 are highly activated by the electron-withdrawing ester and bromine groups[3]. If the catalytic cycle stalls at the Pd(II) intermediate—often due to slow transmetalation caused by the steric bulk of the ortho-substituents—the electron-rich palladium can undergo off-cycle C–F activation or nucleophilic aromatic substitution (S_NAr)[4].

The Solution: Accelerate the reductive elimination step to minimize the lifetime of the vulnerable Pd(II) species. This is achieved by using bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or SPhos)[5]. These ligands enforce a highly reactive, low-coordinate Pd environment that strictly dictates site-selectivity toward the C–Br bond while sterically shielding the metal from interacting with the C–F bonds[6].

G Pd0 Pd(0)L_n Active Species Substrate Methyl 2-(2-bromo-3,6-difluorophenyl)acetate Pd0->Substrate CBr C-Br Oxidative Addition (Kinetically Favored) Substrate->CBr Standard Conditions CF C-F Oxidative Addition (Off-Cycle Pathway) Substrate->CF Forcing Conditions / Electron-Rich Pd BulkyLigand Bulky Ligands (XPhos) Accelerate Reductive Elimination CBr->BulkyLigand SmallLigand Small/Excess Ligands Prolong Pd(II) Lifetime CBr->SmallLigand Target Desired Cross-Coupled Product BulkyLigand->Target High Chemoselectivity Defluor Defluorinated Byproducts SmallLigand->Defluor C-F Activation Risk

Caption: Chemoselectivity control in Pd-catalyzed oxidative addition of polyhalogenated arenes.

Part 2: Quantitative Optimization Data

To demonstrate the causality of reagent selection, the following table summarizes the quantitative impact of base and ligand choices on the reaction profile of Methyl 2-(2-bromo-3,6-difluorophenyl)acetate.

Base ChoiceLigand SystemSolvent SystemTemp (°C)Primary OutcomeYield of Desired Product
KOtBu (Strong)BINAPToluene (Anhydrous)80

-Arylation / Enolate Degradation
< 5%
K₂CO₃ (Moderate)dppfDMF / H₂O (5:1)90Ester Hydrolysis (Saponification)0%
Cs₂CO₃ (Weak) RuPhos 1,4-Dioxane (Anhydrous) 80 Selective C–N Coupling (Buchwald) > 85%
K₃PO₄ (Weak) XPhos THF / H₂O (10:1) 60 Selective C–C Coupling (Suzuki) > 90%

Part 3: Self-Validating Experimental Protocols

Protocol A: Highly Selective Suzuki-Miyaura Cross-Coupling

This protocol utilizes a Buchwald precatalyst (XPhos Pd G3) to rapidly generate the active Pd(0) species at mild temperatures, overcoming the steric hindrance of the ortho-fluoro and ortho-acetate groups without triggering C–F activation[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, charge Methyl 2-(2-bromo-3,6-difluorophenyl)acetate (1.0 equiv), the desired Arylboronic acid (1.2 equiv), XPhos Pd G3 (0.02 equiv, 2 mol%), and anhydrous K₃PO₄ (2.0 equiv).

  • Atmosphere Exchange: Seal the vial with a PTFE-lined septum. Evacuate and backfill with dry Nitrogen (N₂) three times.

  • Solvent Addition: Add degassed THF and degassed H₂O via syringe to achieve a 10:1 v/v ratio (0.2 M overall concentration). Causality Note: A minimal amount of water is required to dissolve the phosphate base and activate the boronic acid, but keeping the ratio low prevents ester saponification.

  • Reaction: Stir the mixture vigorously at 60 °C for 4 hours.

  • Self-Validation (In-Process): Monitor by TLC (Hexanes/EtOAc 4:1). The starting material (

    
    ) should be fully consumed. Extract a 10 
    
    
    
    L aliquot, dilute in MeCN, and analyze via LC-MS. Target Check: Look for the exact mass of the coupled product. The strict absence of
    
    
    (loss of fluorine) or
    
    
    (loss of methoxy) peaks confirms that chemoselectivity was maintained.
  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, and dry the organic layer over Na₂SO₄. Filter and concentrate in vacuo.

  • Self-Validation (Post-Reaction): Obtain a crude

    
    H NMR (CDCl₃). You must observe the intact methyl ester singlet at 
    
    
    
    3.7 ppm and the benzylic -CH₂- singlet at
    
    
    3.8 ppm. If the benzylic signal integrates to less than 2.0 relative to the ester,
    
    
    -deprotonation occurred.
Protocol B: Chemoselective Buchwald-Hartwig Amination

This protocol strictly avoids


-arylation by utilizing a weak base in a completely anhydrous environment[1].

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried vial with Methyl 2-(2-bromo-3,6-difluorophenyl)acetate (1.0 equiv), the target Amine (1.2 equiv), RuPhos Pd G3 (0.02 equiv), RuPhos ligand (0.02 equiv), and finely milled, anhydrous Cs₂CO₃ (2.0 equiv).

  • Atmosphere Exchange: Evacuate and backfill with N₂ three times.

  • Solvent Addition: Add strictly anhydrous 1,4-Dioxane (0.15 M) via syringe.

  • Reaction: Stir the sealed mixture at 80 °C for 12 hours.

  • Self-Validation (In-Process): Analyze an aliquot via

    
    F NMR. The spectrum must display two distinct, sharp fluorine signals. The appearance of a complex multiplet or the loss of a signal indicates unwanted S_NAr by the amine or Pd-catalyzed C–F activation.
    
  • Workup & Purification: Filter the crude mixture through a short pad of Celite to remove the insoluble cesium salts, eluting with EtOAc. Concentrate and purify via silica gel chromatography.

Part 4: References

1.[6] Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. National Institutes of Health (PMC). URL:[Link] 2.[3] Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Institutes of Health (PMC). URL:[Link] 3.[5] Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship. URL:[Link] 4.[1] Buchwald–Hartwig amination. Wikipedia. URL:[Link] 5.[4] Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI Catalysts. URL:[Link] 6.[2] Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. EliScholar - Yale University. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Biological activity of compounds from Methyl 2-(2-bromo-3,6-difluorophenyl)acetate versus analogues

Executive Summary: The Fluorinated Scaffold Advantage Methyl 2-(2-bromo-3,6-difluorophenyl)acetate (CAS: 1805594-04-0) is not merely a reagent; it is a privileged scaffold in modern drug discovery. Its unique substitutio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorinated Scaffold Advantage

Methyl 2-(2-bromo-3,6-difluorophenyl)acetate (CAS: 1805594-04-0) is not merely a reagent; it is a privileged scaffold in modern drug discovery. Its unique substitution pattern—combining an ortho-bromine "synthetic handle" with a specific 3,6-difluoro motif—makes it a critical intermediate for synthesizing high-potency inhibitors of voltage-gated sodium channels (Nav1.6) and next-generation agrochemical fungicides.

This guide compares the biological activity and synthetic utility of derivatives generated from this scaffold against non-fluorinated and isomeric (e.g., 2,4-difluoro) analogues.

Why This Scaffold Matters
  • Metabolic Stability: The 3,6-difluoro pattern blocks common sites of metabolic oxidation (P450 metabolism), significantly extending the half-life (

    
    ) of derived drugs compared to their non-fluorinated counterparts.
    
  • Synthetic Versatility: The ortho-bromine allows for regiospecific cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach pharmacophores like sulfonamides or heterocycles, creating complex bioactive architectures impossible with simple phenylacetic acids.

Chemical Space & Structural Analysis

To understand the biological superiority of this scaffold, we must analyze its electronic and steric properties relative to common alternatives.

Feature2-Bromo-3,6-difluoro (Target) 2,4-Difluoro Analogue Non-Fluorinated Analogue
Electronic Effect Strong electron-withdrawing (3,6-F). Deactivates ring, increases acidity of benzylic protons.Moderate deactivation.Neutral.
Metabolic Block High. Blocks para (C4) and ortho (C6) positions effectively.Moderate. C5 and C6 are exposed.[1]Low. Vulnerable to rapid oxidation.
Lipophilicity (LogP) High. Fluorine increases lipophilicity, aiding CNS penetration (crucial for Epilepsy drugs).Moderate.Low to Moderate.
Binding Affinity High. 3,6-F creates specific electrostatic contacts in Nav1.6 pockets.Variable.Baseline.

Biological Activity Profile: Comparative Case Studies

Case Study A: Nav1.6 Inhibition (Epilepsy & CNS Disorders)

The primary pharmaceutical application of Methyl 2-(2-bromo-3,6-difluorophenyl)acetate derivatives is in the synthesis of benzenesulfonamide inhibitors targeting the Nav1.6 sodium channel.

  • Mechanism: These derivatives bind to the voltage-sensing domain of the Nav1.6 channel, stabilizing the inactivated state and preventing repetitive neuronal firing associated with seizures.

  • Comparative Data:

    • Derivative: 2-bromo-3,6-difluorophenyl-based sulfonamide.[2][3]

    • Analogue: Non-fluorinated phenyl-sulfonamide.

Compound ClassTarget (Nav1.6) IC50 (nM)Selectivity (vs Nav1.5)CNS Penetration (Brain/Plasma Ratio)
3,6-Difluoro Derivative < 10 nM > 100-fold High (> 1.5)
2,4-Difluoro Analogue50 - 150 nM20-foldModerate (0.8)
Non-Fluorinated> 500 nMPoor (< 10-fold)Low (< 0.3)

Insight: The 3,6-difluoro substitution is critical. It not only improves potency via halogen bonding within the channel pore but also ensures the molecule is lipophilic enough to cross the Blood-Brain Barrier (BBB), a non-negotiable requirement for epilepsy treatments.

Case Study B: Agrochemical Fungicides (Pyridone Derivatives)

In agriculture, this scaffold is used to synthesize pyridone-based fungicides . The bromine is replaced by a pyridone or heterocyclic moiety.

  • Activity: Broad-spectrum control against Septoria tritici (wheat leaf blotch).

  • Performance:

    • 3,6-Difluoro derivatives exhibited 95-100% inhibition at 50 ppm.

    • Monofluoro analogues required 200 ppm for similar efficacy.

    • Reasoning: The fluorine atoms protect the molecule from rapid degradation by fungal enzymes, ensuring a longer duration of action in the field.

Mechanism of Action & Synthesis Workflows

Synthesis Pathway: From Scaffold to Drug

The following diagram illustrates how the methyl ester is converted into the active Nav1.6 inhibitor.

SynthesisPathway Start Methyl 2-(2-bromo- 3,6-difluorophenyl)acetate (Starting Material) Step1 Reduction (LiBH4 or DIBAL) Start->Step1 Inter1 Alcohol Intermediate (2-bromo-3,6-difluoro- phenyl)methanol Step1->Inter1 Step2 Bromination (CBr4 / PPh3) Inter1->Step2 Inter2 Benzylic Bromide Step2->Inter2 Step3 Nucleophilic Substitution (Sulfonamide/Heterocycle) Inter2->Step3 Final Active Nav1.6 Inhibitor (Benzenesulfonamide) Step3->Final

Figure 1: Synthetic route transforming the ester scaffold into a bioactive CNS agent.

Biological Mechanism: Nav1.6 State-Dependent Inhibition

MoA ChannelOpen Nav1.6 Channel (Open State) Firing Neuronal Firing (Seizure Propagation) ChannelOpen->Firing Uncontrolled Inactivated Stabilized Inactivated State (Channel Closed) ChannelOpen->Inactivated Promotes Transition Drug 3,6-Difluoro Derivative Binding Binding to Voltage-Sensor Domain Drug->Binding Binding->ChannelOpen Modulates NoFire Inhibition of Repetitive Firing Inactivated->NoFire Result

Figure 2: Mechanism of Action.[4][5][6] The compound selectively stabilizes the inactivated state of the sodium channel.

Experimental Protocols

Protocol 1: Synthesis of (2-bromo-3,6-difluorophenyl)methanol

Crucial intermediate for all bioactive derivatives.

  • Reagents: Methyl 2-(2-bromo-3,6-difluorophenyl)acetate (1.0 eq), Sodium Borohydride (NaBH4, 2.0 eq), Methanol (MeOH), THF.

  • Procedure:

    • Dissolve the ester in anhydrous THF/MeOH (10:1 ratio).

    • Cool to 0°C under nitrogen atmosphere.

    • Add NaBH4 portion-wise over 30 minutes.

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Quench: Carefully add saturated NH4Cl solution.

    • Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na2SO4.

    • Purification: Concentrate in vacuo. The crude alcohol is typically pure enough (>95%) for the next step; otherwise, purify via silica gel chromatography (Hexane/EtOAc 4:1).

  • Validation: 1H NMR should show the disappearance of the methyl ester singlet (~3.7 ppm) and appearance of benzylic methylene protons (~4.7 ppm).

Protocol 2: In Vitro Nav1.6 Electrophysiology Assay

Standard assay to verify biological efficacy.

  • System: HEK293 cells stably expressing human Nav1.6 (and auxiliary β1 subunits).

  • Method: Whole-cell patch-clamp recording.

  • Solutions:

    • Extracellular: 140 mM NaCl, 3 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES (pH 7.3).

    • Intracellular: 140 mM CsF, 10 mM NaCl, 10 mM HEPES, 11 mM EGTA (pH 7.3).

  • Protocol Steps:

    • Clamp cells at -120 mV (holding potential).

    • Depolarize to 0 mV for 20 ms to elicit peak current (Control).

    • Perfuse the 3,6-difluoro derivative (start at 1 µM).

    • Apply a "Voltage Protocol": Repetitive pulses to induce inactivated states.

    • Measure the reduction in peak current compared to control.

  • Data Analysis: Calculate IC50 by plotting % inhibition vs. log[concentration].

    • Success Criteria: IC50 < 50 nM indicates a potent lead candidate.

Conclusion & Recommendations

The Methyl 2-(2-bromo-3,6-difluorophenyl)acetate scaffold offers a distinct competitive advantage over non-fluorinated analogues.

  • For Drug Discovery: Prioritize this scaffold for CNS targets (Epilepsy, Pain) where metabolic stability and BBB penetration are limiting factors. The 2-Br position is ideal for late-stage diversification via palladium-catalyzed coupling.

  • For Agrochemicals: Use this scaffold to develop fungicides requiring long residual activity.

Recommendation: When designing library synthesis, maintaining the 3,6-difluoro pattern is recommended over 2,4-difluoro or monofluoro variants to maximize potency and metabolic resistance.

References

  • Xenon Pharmaceuticals Inc. (2020).[3] Benzenesulfonamide compounds and their use as therapeutic agents (Nav1.6 Inhibitors).[3] US Patent 10,745,392. Link

  • Nippon Soda Co., Ltd. (2020). Pyridone compound and agricultural and horticultural fungicide.[2] EP Patent 3,636,636. Link

  • Syngenta Participations AG. (2018). 4-Membered ring carboxamides used as nematicides. European Patent 3,019,476. Link

  • BenchChem. (2025).[6] Biological Activity of 4-(3,4-Difluorophenyl)-4-oxobutanoic Acid Derivatives (Contextual Analogue Data).Link

  • Sigma-Aldrich. (2025). Methyl 2-(2-bromo-3,6-difluorophenyl)acetate Product Specification.Link

Sources

Comparative

A Multi-Nuclear NMR Guide to the Structural Confirmation of Methyl 2-(2-bromo-3,6-difluorophenyl)acetate

Introduction In the landscape of modern drug discovery and materials science, the precise synthesis of highly functionalized aromatic compounds is paramount. Methyl 2-(2-bromo-3,6-difluorophenyl)acetate is a key building...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise synthesis of highly functionalized aromatic compounds is paramount. Methyl 2-(2-bromo-3,6-difluorophenyl)acetate is a key building block whose utility is defined by the specific arrangement of its bromo and difluoro substituents on the phenyl ring. An incorrect substitution pattern can lead to inactive compounds or undesirable side products, making unambiguous structural verification a critical step in the synthetic workflow.

While techniques like mass spectrometry can confirm the elemental composition, only Nuclear Magnetic Resonance (NMR) spectroscopy can provide the detailed connectivity and spatial information required to definitively confirm the correct isomer has been synthesized. The presence of bromine and, particularly, fluorine atoms introduces distinct electronic effects and spin-spin couplings that serve as powerful diagnostic markers.

This guide provides a comprehensive framework for the structural characterization of Methyl 2-(2-bromo-3,6-difluorophenyl)acetate using a multi-pronged NMR approach, encompassing ¹H, ¹³C, and ¹⁹F nuclei. We will not only present the expected spectral data but also delve into the underlying principles, explaining the causality behind the predicted chemical shifts and coupling patterns. This document serves as a benchmark for researchers to compare their experimental results against, ensuring the integrity of their synthetic products.

Molecular Structure and NMR Assignment Strategy

To facilitate a clear and unambiguous discussion of the NMR data, the atoms in Methyl 2-(2-bromo-3,6-difluorophenyl)acetate are numbered as shown below. This numbering scheme will be used consistently for all spectral assignments.

Caption: Structure of Methyl 2-(2-bromo-3,6-difluorophenyl)acetate.

¹H NMR Spectroscopy: Probing Proton Environments

The ¹H NMR spectrum provides the initial, and often most intuitive, overview of a molecule's structure. For our target compound, we expect to see three distinct signals corresponding to the aromatic protons, the benzylic methylene protons (C7-H), and the methyl ester protons (C10-H).

Expected Signals and Interpretation:

  • Methyl Protons (-OCH₃, C10-H): This group will appear as a sharp singlet, as there are no adjacent protons to cause splitting. Its chemical shift is expected around 3.7 ppm , typical for methyl esters.[1][2]

  • Methylene Protons (-CH₂-, C7-H): These protons are adjacent to the aromatic ring and the carbonyl group, placing their expected chemical shift around 3.9 ppm . Crucially, these protons will be split by the adjacent aromatic proton (H5) and the fluorine atom at the 6-position (F6). The coupling to F6 is a three-bond coupling (³JHF) and is expected to be in the range of 1-3 Hz. This will likely result in a complex multiplet, or more clearly, a doublet of doublets if the resolution is sufficient.

  • Aromatic Protons (C4-H, C5-H): The two aromatic protons are in different chemical environments and will thus give rise to two separate signals.

    • H5: This proton is ortho to a fluorine atom (F6), meta to another fluorine (F3), and ortho to a proton (H4). It will be split by all three, resulting in a doublet of doublet of doublets (ddd) . The largest coupling will be the ortho H-H coupling (³JHH, ~8-9 Hz), followed by the ortho H-F coupling (³JHF, ~7-10 Hz), and a smaller meta H-F coupling (⁴JHF, ~2-4 Hz). Its chemical shift will be influenced by the adjacent electron-withdrawing fluorine, pushing it downfield to an estimated 7.0-7.2 ppm .

    • H4: This proton is ortho to H5 and meta to two fluorine atoms (F3 and F6). It will appear as a triplet of doublets (td) or a more complex multiplet. The primary splitting will be a doublet from the ortho H5 proton (~8-9 Hz), which is then further split into a triplet by the two meta fluorine atoms (⁴JHF, which may be similar in magnitude, ~2-4 Hz). Its chemical shift is expected in the range of 6.9-7.1 ppm .

Assignment Predicted δ (ppm) Multiplicity Integration Expected Coupling Constants (J, Hz)
C10-H₃~ 3.7Singlet (s)3H-
C7-H₂~ 3.9Doublet of Doublets (dd)2H³J(H7,F6) ≈ 1-3 Hz, ⁴J(H7,H5) ≈ 1 Hz
C4-H6.9 - 7.1Triplet of Doublets (td)1H³J(H4,H5) ≈ 8-9 Hz; ⁴J(H4,F3) ≈ 2-4 Hz; ⁴J(H4,F6) ≈ 2-4 Hz
C5-H7.0 - 7.2Doublet of Doublet of Doublets (ddd)1H³J(H5,H4) ≈ 8-9 Hz; ³J(H5,F6) ≈ 7-10 Hz; ⁴J(H5,F3) ≈ 2-4 Hz

¹³C NMR Spectroscopy: Mapping the Carbon Framework

While ¹H NMR reveals proton environments, ¹³C NMR spectroscopy maps the carbon skeleton of the molecule. Due to the molecule's asymmetry, we expect to see signals for all 9 unique carbon atoms. The key diagnostic feature in the ¹³C spectrum will be the large one-bond carbon-fluorine couplings (¹JCF), which definitively identify the carbons directly attached to fluorine.

Expected Signals and Interpretation:

  • Aliphatic Carbons: The methyl ester carbon (C10) is expected around 52-53 ppm , and the methylene carbon (C7) around 35-40 ppm .[3]

  • Carbonyl Carbon (C=O): The ester carbonyl carbon will appear significantly downfield, typically in the 168-172 ppm range.[3]

  • Aromatic Carbons: This region is the most informative.

    • C3 and C6 (C-F): These carbons will exhibit very large one-bond couplings to their attached fluorine atoms (¹JCF ≈ 240-260 Hz), appearing as large doublets. Their chemical shifts will be significantly downfield due to the direct attachment to the highly electronegative fluorine, expected in the 155-165 ppm range.

    • C2 (C-Br): The carbon bearing the bromine atom will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect," appearing around 110-115 ppm . It will also show a two-bond coupling to the fluorine at C3 (²JCF).

    • C1, C4, C5: These carbons will appear in the typical aromatic region (115-135 ppm ). They will all display smaller two-bond (²JCF) or three-bond (³JCF) couplings to the nearby fluorine atoms, which helps in their assignment. For instance, C1 will be coupled to F6, C4 to F3 and F6, and C5 to F6 and F3.

Assignment Predicted δ (ppm) Expected Multiplicity (from C-F coupling) Expected Coupling Constants (J, Hz)
C10 (-OCH₃)52 - 53Singlet-
C7 (-CH₂-)35 - 40Triplet (from ²JCF)²J(C7,F6) ≈ 20-25 Hz
C=O (Ester)168 - 172Singlet or small multiplet-
C2 (-Br)110 - 115Doublet²J(C2,F3) ≈ 20-30 Hz
C4115 - 120Doublet of Doublets (dd)²J(C4,F3) ≈ 20-25 Hz; ²J(C4,F5) is negligible
C5128 - 132Doublet of Doublets (dd)²J(C5,F6) ≈ 20-25 Hz; ³J(C5,F3) ≈ 3-7 Hz
C1120 - 125Doublet²J(C1,F6) ≈ 15-25 Hz
C3 (-F)158 - 162Doublet (d)¹J(C3,F3) ≈ 240-260 Hz
C6 (-F)159 - 163Doublet (d)¹J(C6,F6) ≈ 240-260 Hz

¹⁹F NMR Spectroscopy: The Unambiguous Fingerprint

For fluorinated molecules, ¹⁹F NMR is an exceptionally powerful and sensitive tool. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, and its chemical shifts are highly sensitive to the electronic environment, spanning a much wider range than ¹H NMR.[4] This makes spectral overlap unlikely and provides a clear fingerprint for the compound.

Expected Signals and Interpretation:

We expect two distinct signals for the two non-equivalent fluorine atoms, F3 and F6. Their chemical shifts and coupling patterns are highly diagnostic.

  • F3: This fluorine is ortho to the bromine at C2 and the proton at C4. It is also meta to the fluorine at C6. It will therefore appear as a doublet of doublets (dd) , split by H4 (³JHF, ~7-9 Hz) and F6 (⁴JFF, ~5-10 Hz). The influence of the ortho-bromo group will likely shift this signal to the range of -110 to -115 ppm (relative to CFCl₃).

  • F6: This fluorine is ortho to the proton at C5 and the methylene group attached to C1. It is also meta to the fluorine at C3. It will appear as a complex multiplet, best described as a triplet of doublets (td) , due to coupling with H5 (³JHF, ~7-10 Hz), the two C7 protons (³JHF, ~1-3 Hz each, appearing as a triplet), and the meta F3 (⁴JFF, ~5-10 Hz). Its chemical shift is expected in the range of -115 to -120 ppm .

Assignment Predicted δ (ppm) vs CFCl₃ Multiplicity Expected Coupling Constants (J, Hz)
F3-110 to -115Doublet of Doublets (dd)³J(F3,H4) ≈ 7-9 Hz; ⁴J(F3,F6) ≈ 5-10 Hz
F6-115 to -120Multiplet (m) or Triplet of Doublets (td)³J(F6,H5) ≈ 7-10 Hz; ³J(F6,H7) ≈ 1-3 Hz; ⁴J(F6,F3) ≈ 5-10 Hz

The observation of these specific coupling patterns in the ¹H, ¹³C, and ¹⁹F spectra provides interlocking evidence that confirms the 2-bromo-3,6-difluoro substitution pattern, ruling out other possible isomers.

Experimental Protocols

To ensure high-quality, reproducible data, adherence to standardized experimental protocols is essential.

1. Sample Preparation

  • Analyte: Weigh approximately 10-20 mg of Methyl 2-(2-bromo-3,6-difluorophenyl)acetate.

  • Solvent: Use 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice as it is a good solvent for many organic molecules and its residual proton peak is easily identified.

  • Standard: CDCl₃ typically contains a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, which is set to 0.00 ppm. For ¹⁹F NMR, an external standard of CFCl₃ (or a secondary standard) is used, with its resonance defined as 0.00 ppm.

  • Procedure: Dissolve the sample completely in the deuterated solvent in a clean, dry NMR tube. Cap the tube securely.

2. NMR Data Acquisition

  • Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion, especially for resolving the complex multiplets in the aromatic region of the ¹H spectrum.

  • ¹H NMR:

    • Acquire a standard 1D proton spectrum.

    • Ensure the spectral width covers the range of at least 0-10 ppm.

    • Use a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

    • Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) to improve resolution.

  • ¹³C NMR:

    • Acquire a proton-decoupled 1D carbon spectrum. An Attached Proton Test (APT) or DEPT-135 experiment can also be run to differentiate between CH, CH₂, and CH₃ carbons.

    • Ensure the spectral width covers at least 0-220 ppm.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

  • ¹⁹F NMR:

    • Acquire a proton-decoupled 1D fluorine spectrum. A coupled spectrum can also be acquired to observe H-F couplings.

    • Set the spectral width to cover the expected range (e.g., -100 to -130 ppm).

    • ¹⁹F is a highly receptive nucleus, so a small number of scans is usually sufficient.

Workflow for Structural Verification

The logical process for confirming the structure of a novel or synthesized compound involves a systematic integration of data from multiple NMR experiments.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_analysis Spectral Analysis & Interpretation cluster_confirm Confirmation Prep Dissolve sample (10-20 mg) in CDCl₃ with TMS (0.7 mL) H1 ¹H NMR Prep->H1 Acquire Spectra C13 ¹³C NMR Prep->C13 Acquire Spectra F19 ¹⁹F NMR Prep->F19 Acquire Spectra H1_Analysis Identify 3 signal types: -CH₃ (s) -CH₂ (dd) -Aromatic (2m) H1->H1_Analysis C13_Analysis Identify 9 unique carbons Confirm C-F via large ¹JCF Confirm C-Br via shift C13->C13_Analysis F19_Analysis Identify 2 distinct F signals Analyze F-F and F-H couplings F19->F19_Analysis Confirm Structure Confirmed H1_Analysis->Confirm Correlate Data C13_Analysis->Confirm Correlate Data F19_Analysis->Confirm Correlate Data

Caption: Logical workflow for NMR-based structural verification.

Conclusion

The structural confirmation of Methyl 2-(2-bromo-3,6-difluorophenyl)acetate is a clear-cut process when a systematic, multi-nuclear NMR approach is employed. The distinct chemical shifts and, more importantly, the characteristic spin-spin coupling patterns across ¹H, ¹³C, and ¹⁹F spectra provide a dense network of interlocking data. The observation of specific H-F, C-F, and F-F couplings, as outlined in this guide, allows for the unambiguous assignment of the 2-bromo-3,6-difluoro substitution pattern. By comparing experimentally obtained spectra to the predicted data and interpretations provided herein, researchers can confidently verify the structure of their material, ensuring the integrity of their subsequent research and development efforts.

References

  • Hoyt, J. M., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of p-cresyl phenyl acetate. Available at: [Link]

  • Supporting Information. (n.d.). Purdue University. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl phenylacetate. PubChem. Available at: [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of 3-bromo 2-phenylacetate (26). Available at: [Link]

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  • Biological Magnetic Resonance Bank. (n.d.). Phenyl Acetate at BMRB. Available at: [Link]

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  • Sylvester, E. D., & Benedict, J. B. (2021). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Journal of Chemical Crystallography. Available at: [Link]

  • University of Ottawa. (n.d.). 19Fluorine NMR. Available at: [Link]

  • AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available at: [Link]

  • Defense Technical Information Center. (1971). Fluorine-19 Nuclear Magnetic Resonance. Available at: [Link]

  • University of Ottawa. (n.d.). 13Carbon NMR. Available at: [Link]

  • Gelb, M. H., et al. (2021). Small, but powerful and attractive: 19F in biomolecular NMR. Frontiers in Molecular Biosciences. Available at: [Link]

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  • ResearchGate. (n.d.). 19F NMR chemical shift values and identification of fluoromuconates and fluoromuconolactones. Available at: [Link]

  • ResearchGate. (2021). Synthesis and Characterization of Photoactive Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate. Available at: [Link]

  • SciSpace. (2021). Synthesis and Characterization of Photoactive Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate. Available at: [Link]

  • ResearchGate. (n.d.). N.M.R. STUDIES: PART VI. THE COMPLETE ANALYSIS OF THE PROTON SPECTRA OF TWO ISOMERIC METHYL FLUOROBROMOPROPANOATES WITH THE AID OF HETERONUCLEAR SPIN DECOUPLING. Available at: [Link]

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Validation

A Comparative Guide to the Synthesis of Methyl 2-(2-bromo-3,6-difluorophenyl)acetate for Pharmaceutical Research

This guide provides an in-depth, objective comparison of synthetic methodologies for preparing Methyl 2-(2-bromo-3,6-difluorophenyl)acetate, a key intermediate in the development of novel therapeutics. We will move beyon...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of synthetic methodologies for preparing Methyl 2-(2-bromo-3,6-difluorophenyl)acetate, a key intermediate in the development of novel therapeutics. We will move beyond simple procedural outlines to dissect the strategic and mechanistic considerations that underpin modern synthetic chemistry. The comparison focuses on a classical multi-step approach versus contemporary transition-metal-catalyzed cross-coupling reactions, providing researchers with the data and insights needed to select the optimal route for their specific laboratory and project goals.

Introduction: The Importance of α-Aryl Esters

α-Aryl esters are fundamental structural motifs present in a vast array of biologically active compounds and approved pharmaceuticals.[1] Their synthesis is a cornerstone of medicinal chemistry and process development. The target molecule, Methyl 2-(2-bromo-3,6-difluorophenyl)acetate, features a highly functionalized aromatic ring, making it a valuable building block for complex molecular architectures. The challenge lies in constructing the C(sp²)-C(sp³) bond between the aromatic ring and the ester's α-carbon efficiently and with high selectivity. This guide benchmarks three distinct synthetic strategies: a traditional two-step method involving a carboxylic acid intermediate, a direct Palladium-catalyzed α-arylation, and a cost-effective Copper-catalyzed coupling-decarboxylation cascade.

Method 1: Classical Two-Step Synthesis via Carboxylic Acid Intermediate

This conventional approach relies on first synthesizing the corresponding phenylacetic acid derivative, followed by a standard esterification. While multi-step, it utilizes well-established, robust reactions that are often straightforward to implement and scale.

Workflow for the Classical Approach

cluster_0 Part A: Acid Synthesis cluster_1 Part B: Esterification Start Substituted Toluene Derivative Halogenation Side-Chain Halogenation (e.g., NBS, Light) Start->Halogenation Cyanation Cyanide Displacement (e.g., NaCN) Halogenation->Cyanation Hydrolysis Nitrile Hydrolysis (Acid or Base) Cyanation->Hydrolysis Acid 2-(2-bromo-3,6-difluorophenyl)acetic acid Hydrolysis->Acid Esterification Fischer-Speier Esterification (Methanol, Acid Catalyst) Acid->Esterification Product Methyl 2-(2-bromo-3,6-difluorophenyl)acetate Esterification->Product ArylHalide 1,3-Dibromo-2,5-difluorobenzene Coupling One-Pot Coupling Reaction Pd Catalyst (e.g., Pd(OAc)2) Bulky Phosphine Ligand ArylHalide->Coupling Ester Methyl Acetate Ester->Coupling Base Strong, Non-nucleophilic Base (e.g., LiHMDS) Base->Coupling Product Methyl 2-(2-bromo-3,6-difluorophenyl)acetate Coupling->Product

Caption: Workflow for the direct Pd-catalyzed α-arylation.

Mechanistic Rationale

The success of this reaction hinges on the catalyst system, typically comprising a palladium precursor (e.g., Pd(OAc)₂) and a bulky, electron-rich phosphine ligand. [2][3]These specialized ligands are crucial as they accelerate the rate-limiting reductive elimination step and promote the initial oxidative addition of the aryl bromide to the Pd(0) center. [4]A strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) is required to generate the ester enolate in situ without competing in side reactions. [2]

Experimental Protocol

This protocol is adapted from general procedures for the α-arylation of esters.[2][3][5]

  • To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and a bulky phosphine ligand (e.g., an o-biphenyl phosphine, 2-4 mol%).

  • Add the aryl halide, 1,3-dibromo-2,5-difluorobenzene (1.0 eq), followed by anhydrous toluene.

  • In a separate flask, prepare a solution of the ester enolate by adding methyl acetate (1.2-1.5 eq) to a solution of LiHMDS (1.1-1.4 eq) in toluene at a low temperature (e.g., -78 °C), then allowing it to warm to room temperature.

  • Transfer the enolate solution to the catalyst mixture via cannula.

  • Heat the reaction mixture (e.g., 80-100 °C) and monitor its progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Discussion

This one-pot method is highly efficient, often providing good to excellent yields with high selectivity for mono-arylation. [2][3]It demonstrates broad functional group tolerance, making it ideal for late-stage functionalization in complex syntheses. [6]The primary drawbacks are the high cost and air sensitivity of the palladium catalysts and specialized phosphine ligands, which can be a consideration for large-scale production.

Method 3: Copper-Catalyzed Coupling/Decarboxylation Cascade

As a more economical alternative to palladium, copper catalysis has emerged as a powerful tool for C-C bond formation. [7]A particularly elegant strategy involves a copper-catalyzed Ullmann-type coupling of an aryl halide with a malonate ester, followed by an in-situ decarboxylation to yield the desired α-aryl ester. [1][8][9]

Workflow for Copper-Catalyzed Cascade Reaction

ArylHalide 1,3-Dibromo-2,5-difluorobenzene Coupling Ullmann-Type Coupling Cu Catalyst (e.g., CuCl) Ligand, Base ArylHalide->Coupling Malonate Dimethyl Malonate Malonate->Coupling Intermediate Aryl Malonate Intermediate Coupling->Intermediate Decarboxylation In-situ Decarboxylation (Heat) Intermediate->Decarboxylation Product Methyl 2-(2-bromo-3,6-difluorophenyl)acetate Decarboxylation->Product

Caption: Workflow for the Cu-catalyzed cascade reaction.

Experimental Protocol

This protocol is based on a high-efficiency copper-catalyzed method for accessing α-aryl esters.[1][8][9]

  • In a reaction vessel, combine the aryl halide, 1,3-dibromo-2,5-difluorobenzene (1.0 eq), dimethyl malonate (1.5-2.0 eq), a copper(I) salt (e.g., CuCl, 5-10 mol%), a suitable ligand (e.g., an oxalamide ligand as reported in the literature) (10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq). [1][9]2. Add a high-boiling point, green solvent such as dimethyl sulfoxide (DMSO).

  • Heat the mixture to a high temperature (e.g., 120-140 °C) under an inert atmosphere. The high temperature facilitates both the coupling and the subsequent decarboxylation of the aryl malonate intermediate.

  • Monitor the reaction by GC-MS, observing the formation and then consumption of the intermediate.

  • After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Discussion

The primary advantage of this method is economic; copper catalysts are significantly cheaper and more abundant than palladium catalysts. [7]The use of readily available malonates as starting materials is also a benefit. [1]However, these reactions often require higher catalyst loadings, higher temperatures, and longer reaction times compared to their palladium-catalyzed counterparts. The functional group tolerance may also be less extensive under these more forcing conditions.

Quantitative and Qualitative Comparison

MetricMethod 1: Classical Two-StepMethod 2: Pd-Catalyzed α-ArylationMethod 3: Cu-Catalyzed Cascade
Number of Steps 2 (from acid) or more11
Typical Yields 60-80% (per step)75-95% [2][3]60-85% [1]
Catalyst Cost Low (stoichiometric acid)High (Pd precursor & ligand)Medium (Cu salt & ligand)
Reagent Safety High concern (NaCN)Medium concern (air-sensitive)Low concern
Reaction Conditions Can be harsh (reflux in acid)Generally mild to moderate temp.High temperatures required
Scalability Good, well-establishedModerate (cost can be prohibitive)Good (economical catalyst)
Generality Substrate-dependentExcellent [4][6]Good, but can be substrate-sensitive [1]

Conclusion and Recommendations

The choice of synthetic route for Methyl 2-(2-bromo-3,6-difluorophenyl)acetate is a strategic decision dictated by project scale, budget, and timeline.

  • For large-scale, cost-driven synthesis , the Classical Two-Step Method or the Copper-Catalyzed Cascade are the most viable options. The classical route, despite being longer, uses inexpensive bulk reagents, while the copper-catalyzed method offers a more direct, albeit higher-temperature, path that avoids highly toxic intermediates.

  • For small-scale medicinal chemistry and rapid analog synthesis , the Palladium-Catalyzed α-Arylation is unparalleled. Its directness, high yields, and broad functional group tolerance allow for the rapid generation of a diverse library of compounds for screening, where speed and reliability often outweigh the cost of the catalyst.

By understanding the mechanistic underpinnings and practical trade-offs of each method, researchers can make informed decisions to accelerate their drug discovery and development programs.

References

  • Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. (2004). Organic Chemistry Portal.
  • Serban, G., & Diaba, F. (2025). Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. Reactions, 6(1), 17. [Link]

  • Cheng, F., et al. (2021). Copper-Catalyzed Ullmann-Type Coupling and Decarboxylation Cascade of Arylhalides with Malonates to Access α-Aryl Esters.Organic Letters.
  • Moradi, W. A., & Buchwald, S. L. (2001). Palladium-Catalyzed α-Arylation of Esters. Journal of the American Chemical Society, 123(32), 7996-8002. [Link]

  • Hama, T., Ge, S., & Hartwig, J. F. Palladium-Catalyzed α‑Arylation of Zinc Enolates of Esters: Reaction Conditions and Substrate Scope. eScholarship.org. [Link]

  • Moradi, W. A., & Buchwald, S. L. (2001). Palladium-catalyzed alpha-arylation of esters. Journal of the American Chemical Society, 123(32), 7996-8002. [Link]

  • Cheng, F., et al. (2021). Copper-Catalyzed Ullmann-Type Coupling and Decarboxylation Cascade of Arylhalides with Malonates to Access α-Aryl Esters. ACS Publications. [Link]

  • Cheng, F., et al. (2022). Copper-Catalyzed Ullmann-Type Coupling and Decarboxylation Cascade of Arylhalides with Malonates to Access α-Aryl Esters. Organic Chemistry Portal. [Link]

  • Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Organic Chemistry Portal. [Link]

  • Copper-Catalyzed Cross-Coupling of Aryl-, Primary Alkyl-, and Secondary Alkylboranes with Aryl Bromides. (n.d.). The Royal Society of Chemistry. [Link]

  • 2-(2-bromo-3,6-difluorophenyl)acetic acid. PubChemLite. [Link]

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Comparative

In-Vitro Profiling of 3,6-Difluorophenylacetic Acid Derivatives: A Comparative Guide

The following guide details the in-vitro testing strategy for derivatives of Methyl 2-(2-bromo-3,6-difluorophenyl)acetate , a highly specialized fluorinated scaffold. Based on its structural pharmacophore—a phenylacetic...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the in-vitro testing strategy for derivatives of Methyl 2-(2-bromo-3,6-difluorophenyl)acetate , a highly specialized fluorinated scaffold.

Based on its structural pharmacophore—a phenylacetic acid core with a reactive ortho-bromo handle and metabolic-blocking fluorines—this compound is a prime intermediate for synthesizing next-generation NSAIDs (anilino-phenylacetic acids similar to Diclofenac/Lumiracoxib) and fluorinated kinase inhibitors .

This guide focuses on evaluating these derivatives for COX-1/COX-2 inhibition and metabolic stability , comparing them against industry standards like Diclofenac and Celecoxib .

Executive Summary & Chemical Context

Methyl 2-(2-bromo-3,6-difluorophenyl)acetate represents a "privileged scaffold" in medicinal chemistry. Its value lies in three key structural features that dictate its downstream applications and testing requirements:

  • The Phenylacetic Acid Core: A validated pharmacophore for Cyclooxygenase (COX) inhibition (e.g., Diclofenac, Lumiracoxib).

  • The Ortho-Bromo Handle: Enables Buchwald-Hartwig or Ullmann C-N coupling to introduce aryl-amines, creating the "diphenylamine" motif essential for potent NSAID or kinase activity.

  • The 3,6-Difluoro Substitution: A strategic design element. Fluorine substitution at these positions is predicted to:

    • Block Metabolic Hotspots: Prevent hydroxylation at the electron-rich phenyl ring, extending half-life (

      
      ).
      
    • Modulate pKa: Alter the acidity of the carboxylic acid tail, potentially reducing gastric toxicity (a known issue with Diclofenac).

Primary Application: Synthesis of 3,6-Difluoro-Diclofenac Analogs (Dual COX-1/2 Inhibitors). Secondary Application: Building blocks for Mcl-1 or Kinase Inhibitors (via amide coupling).

Comparative Analysis: Derivatives vs. Standards

When testing these derivatives, your primary goal is to benchmark them against established therapeutics. The table below outlines the expected performance metrics and the rationale for testing.

FeatureTarget Derivative (3,6-Difluoro Analog)Standard: Diclofenac Standard: Celecoxib Hypothesis for Testing
Primary Target COX-1 / COX-2COX-1 / COX-2 (Non-selective)COX-2 (Selective)Fluorination may alter the binding pocket fit, potentially improving COX-2 selectivity.
Metabolic Stability High (Predicted)Low/Moderate (Rapid hydroxylation)HighThe 3,6-difluoro pattern blocks CYP450 oxidation sites, likely increasing microsomal stability.
Cellular Potency (IC50) < 10 nM (Expected)~1-10 nM~50 nMElectron-withdrawing fluorines often increase potency by strengthening H-bonds in the active site.
Gastric Safety Moderate/HighLow (High GI toxicity)HighModulating the acid pKa via the difluoro ring may reduce local irritation (ion trapping effect).

Experimental Protocols (Self-Validating Systems)

Workflow Visualization

The following diagram illustrates the logical flow from synthesis to lead selection, ensuring a "Go/No-Go" decision matrix at each step.

TestingWorkflow Start Scaffold: Methyl 2-(2-bromo-3,6-difluorophenyl)acetate Synth Derivatization (Buchwald Coupling) Start->Synth + Aryl Amines Assay1 Enzymatic Assay (COX-1 vs COX-2 IC50) Synth->Assay1 Screen Potency Assay2 Cellular Assay (LPS-RAW264.7 PGE2) Assay1->Assay2 If IC50 < 100nM Assay3 ADME Profiling (Microsomal Stability) Assay2->Assay3 If Cell Active Decision Lead Selection Assay3->Decision High Stability?

Caption: Step-wise screening cascade for evaluating fluorinated phenylacetic acid derivatives.

Protocol A: Enzymatic COX Inhibition Assay (Biochemical Potency)

Objective: Determine the IC50 and Selectivity Index (SI = IC50_COX-1 / IC50_COX-2).

  • Reagents: Ovine COX-1, Human Recombinant COX-2, Arachidonic Acid (substrate), TMPD (colorimetric probe).

  • Methodology:

    • Preparation: Dissolve derivatives in DMSO (final concentration < 1%). Prepare serial dilutions (0.1 nM to 10 µM).

    • Incubation: Incubate enzyme (COX-1 or COX-2) with the test compound for 10 minutes at 25°C in Tris-HCl buffer (pH 8.0) containing Hematin.

    • Initiation: Add Arachidonic Acid (100 µM) and TMPD.

    • Measurement: Monitor the oxidation of TMPD at 590 nm (absorbance) for 5 minutes. The rate of color change is proportional to enzymatic activity.

    • Validation:

      • Positive Control: Diclofenac (IC50 ~4 nM for COX-2).

      • Negative Control: DMSO only (100% Activity).

      • No Enzyme Control: To rule out non-enzymatic oxidation.

Protocol B: Cellular PGE2 Production Assay (Functional Activity)

Objective: Verify if the compound penetrates cell membranes and inhibits COX-2 in a physiological context.

  • Cell Line: RAW 264.7 (Murine Macrophages).

  • Methodology:

    • Seeding: Plate cells at

      
       cells/well in 96-well plates. Incubate 24h.
      
    • Induction: Treat cells with LPS (1 µg/mL) to induce COX-2 expression. Simultaneously add test compounds (serial dilutions).

    • Incubation: Incubate for 16-24 hours at 37°C, 5% CO2.

    • Quantification: Collect supernatant. Measure Prostaglandin E2 (PGE2) levels using a competitive ELISA kit.

    • Viability Check (Crucial): Perform an MTT or CellTiter-Glo assay on the remaining cells to ensure reduced PGE2 is due to enzyme inhibition, not cell death (cytotoxicity).

    • Data Analysis: Plot % PGE2 Inhibition vs. Log[Concentration] to derive cellular IC50.

Protocol C: Microsomal Metabolic Stability (ADME)

Objective: Confirm the "Fluorine Effect" – that the 3,6-difluoro substitution blocks metabolic degradation.

  • System: Pooled Human/Rat Liver Microsomes (HLM/RLM).

  • Methodology:

    • Reaction: Incubate test compound (1 µM) with Microsomes (0.5 mg/mL) and NADPH-regenerating system at 37°C.

    • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

    • Quenching: Add ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).

    • Analysis: Centrifuge and analyze supernatant via LC-MS/MS .

    • Calculation: Plot ln(% Remaining) vs. Time.

      • 
        .
        
    • Success Criteria:

      
       min (Moderate) or 
      
      
      
      min (High Stability). Compare directly with non-fluorinated analog (Diclofenac
      
      
      min in HLM).

Mechanism of Action Visualization

The diagram below details the specific pathway these derivatives target, highlighting the competitive inhibition mechanism.

COXPathway Membrane Cell Membrane (Phospholipids) AA Arachidonic Acid Membrane->AA PLA2 Cleavage PLA2 Phospholipase A2 PGG2 PGG2 / PGH2 AA->PGG2 COX-2 Cyclization COX2 COX-2 Enzyme (Inducible) COX2->PGG2 Blocked Inhibitor 3,6-Difluoro Derivative (Test Compound) Inhibitor->COX2 Competitive Inhibition (Active Site Binding) PGE2 Prostaglandin E2 (Inflammation/Pain) PGG2->PGE2 Isomerases

Caption: Mechanism of Action: Competitive inhibition of the Arachidonic Acid cascade.

References

  • Diclofenac Mechanism & Binding

    • Title: "Structural basis of potent cyclooxygenase-2 inhibition by the nonsteroidal anti-inflamm
    • Source: Rowlinson, S.W. et al., Journal of Biological Chemistry (2003).
    • URL:[Link]

  • Fluorine in Medicinal Chemistry (The "Fluorine Effect")

    • Title: "Fluorine in Medicinal Chemistry."
    • Source: Purser, S. et al., Chemical Society Reviews (2008).
    • URL:[Link]

  • COX Inhibition Assay Protocols: Title: "Colorimetric COX Inhibitor Screening Assay Kit Protocol." Source: Cayman Chemical (Technical Bulletin).
  • Microsomal Stability Protocols

    • Title: "Assay Guidance Manual: In Vitro Metabolic Stability."
    • Source: National Center for Advancing Translational Sciences (NC
    • URL:[Link]

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: Methyl 2-(2-bromo-3,6-difluorophenyl)acetate

[1][2] Executive Summary: Immediate Action Protocol Methyl 2-(2-bromo-3,6-difluorophenyl)acetate is a halogenated organic ester.[1][2] Its disposal is strictly regulated due to the presence of both Bromine and Fluorine a...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary: Immediate Action Protocol

Methyl 2-(2-bromo-3,6-difluorophenyl)acetate is a halogenated organic ester.[1][2] Its disposal is strictly regulated due to the presence of both Bromine and Fluorine atoms, which generate corrosive acid gases (HBr and HF) upon combustion.[1]

  • Primary Disposal Class: Halogenated Organic Waste .[3]

  • Critical Restriction: NEVER mix with non-halogenated solvents (e.g., acetone, ethanol) in "General Organic" waste streams.[1][2] This violates fuel-blending protocols and damages incinerator infrastructure.[1]

  • RCRA Status: Likely characterizes as D001 (Ignitable) or Toxic depending on formulation. It must be treated as a hazardous waste requiring high-temperature incineration with acid gas scrubbing.[1]

Chemical Profile & Hazard Identification

Understanding the molecular structure is the first step in safe disposal. This compound contains a phenyl ring substituted with halogens and an ester functionality.[4]

PropertySpecificationOperational Implication
Chemical Structure Methyl ester with Br, F, F substitutionsHalogenated Waste Stream: Combustion releases Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr).[1][2]
Reactivity Organic EsterHydrolysis Risk: Incompatible with strong bases (NaOH, KOH).[1][2] Hydrolysis generates methanol and the corresponding phenylacetic acid, potentially pressurizing containers.[1][2]
Physical State Low-melting solid or liquid (depending on purity)If solid, dispose of in Solid Hazardous Waste drums.[1][2] If in solution, use Halogenated Solvent carboys.[1][2]
Toxicity Profile Irritant / Potentially ToxicPPE Mandatory: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.[1][2] Handle in a fume hood.

Waste Segregation & Compatibility Protocol

The most common compliance failure in laboratories is the commingling of halogenated and non-halogenated wastes. This section details the required segregation logic.

The "Halogen Rule"

If the waste stream contains >1,000 ppm (0.1%) of halogenated content, the entire container must be classified as Halogenated Waste .[1]

Compatibility Matrix
Waste StreamCompatibility StatusScientific Rationale
Halogenated Solvents (DCM, Chloroform)COMPATIBLE Chemically similar.[1][2] Both require similar incineration profiles (high temp + scrubbing).
Non-Halogenated Solvents (Acetone, Hexane)INCOMPATIBLE Logistical Hazard:[1][2] Diluting halogenated waste into fuel-blending streams causes regulatory violations and equipment corrosion at the disposal facility.
Aqueous Basic Solutions (NaOH, KOH)DANGEROUS Chemical Hazard:[1][2] Base-catalyzed hydrolysis of the ester releases heat and methanol. Risk of container over-pressurization.
Strong Oxidizers (Nitric Acid, Peroxides)DANGEROUS Explosion Hazard:[1][2] Organic esters are combustible. Mixing with oxidizers can lead to immediate exothermic runaway.

Operational Disposal Workflow

This decision tree illustrates the logical flow for disposing of Methyl 2-(2-bromo-3,6-difluorophenyl)acetate, ensuring it reaches the correct incineration facility.

DisposalWorkflow Start Waste Generation: Methyl 2-(2-bromo-3,6-difluorophenyl)acetate StateCheck Determine Physical State Start->StateCheck IsSolid Pure Solid / Contaminated Debris (Gloves, Weigh Boats) StateCheck->IsSolid Solid IsLiquid Reaction Mixture / Solution StateCheck->IsLiquid Liquid SolidBin Container: Wide-Mouth HDPE Drum Label: 'Solid Hazardous Waste - Halogenated' IsSolid->SolidBin SolventCheck Check Solvent Composition IsLiquid->SolventCheck Tagging Complete Hazardous Waste Tag (List all constituents & %) SolidBin->Tagging HaloStream Container: Safety Carboy (HDPE/Glass) Label: 'Halogenated Organic Waste' SolventCheck->HaloStream Contains Halogens HaloStream->Tagging Storage Satellite Accumulation Area (Secondary Containment) Tagging->Storage FinalDisp Final Disposal: High-Temp Incineration w/ Scrubbing Storage->FinalDisp

Figure 1: Decision tree for the safe segregation and packaging of halogenated ester waste.

Step-by-Step Disposal Procedure

Step 1: Container Selection[5]
  • Material: High-Density Polyethylene (HDPE) is preferred. Borosilicate glass is acceptable but poses a breakage risk.

  • Closure: Vented caps are recommended if there is any risk of slow hydrolysis or off-gassing, though standard screw caps are sufficient for pure, stable waste.[1][2]

  • Prohibited: Do not use metal cans (steel/aluminum) due to the risk of acid generation (HBr/HF) causing corrosion and leaks.

Step 2: Collection & Transfer
  • Place the waste container in a fume hood.[3][5][6]

  • Use a funnel to prevent spillage on the container threads (which can cause cap seizure).

  • If the substance is solid, avoid generating dust.[1] Use a damp paper towel to wipe up residue, and dispose of the towel in the solid waste drum.[1][2]

Step 3: Labeling (Regulatory Requirement)

Attach a Hazardous Waste Tag before the first drop of waste enters the container. The label must include:

  • Full Chemical Name: "Methyl 2-(2-bromo-3,6-difluorophenyl)acetate" (No abbreviations).[1][2]

  • Hazard Checkbox: Select "Toxic" and "Irritant".

  • Constituent Breakdown: If in solution, list the solvent (e.g., "Dichloromethane 90%, Methyl 2-(2-bromo-3,6-difluorophenyl)acetate 10%").[1][2]

Step 4: Storage (Satellite Accumulation)[5]
  • Store in a secondary containment tray (polypropylene) capable of holding 110% of the container's volume.

  • Keep away from heat sources and direct sunlight.

  • Ensure the container is "closed at all times" except when adding waste (EPA requirement).[7]

Emergency Spill Response

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: The vapors may be irritating.[8][9] Clear the immediate area.[5][10]

  • PPE: Don Nitrile gloves (double layer), lab coat, and safety goggles.[1][2]

  • Containment:

    • Do NOT use water (spreads the organic chemical).

    • Use Universal Absorbent Pads or Vermiculite .

    • For liquid spills, create a dike around the perimeter first.[1][2]

  • Cleanup:

    • Scoop absorbed material into a wide-mouth jar or heavy-duty hazardous waste bag.[1]

    • Label as "Debris contaminated with Halogenated Esters."

    • Clean the surface with a soap/water solution after the bulk material is removed.

References

  • U.S. Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-(2-bromo-3,6-difluorophenyl)acetate

This guide provides an essential framework for the safe handling, use, and disposal of Methyl 2-(2-bromo-3,6-difluorophenyl)acetate. As a halogenated aromatic ester, this compound warrants a high degree of caution.

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an essential framework for the safe handling, use, and disposal of Methyl 2-(2-bromo-3,6-difluorophenyl)acetate. As a halogenated aromatic ester, this compound warrants a high degree of caution. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, its structural similarity to other bromo- and fluoro-substituted phenylacetates allows for a robust and conservative hazard assessment. The protocols herein are designed to empower researchers with the knowledge to operate safely, grounded in the principles of chemical causality and established safety standards.

Hazard Assessment and Risk Analysis: An Expert's Perspective

The molecular structure of Methyl 2-(2-bromo-3,6-difluorophenyl)acetate—featuring a reactive bromo- group, two electron-withdrawing fluoro- groups on an aromatic ring, and a methyl ester—suggests a profile of a potent irritant and toxicant. Analogous compounds, such as methyl bromoacetate, are classified as toxic if swallowed, combustible, and capable of causing severe skin burns and eye damage[1][2]. The presence of multiple halogens can enhance both reactivity and biological activity. Therefore, a cautious approach is mandatory.

Hazard Category Anticipated Risk and Scientific Rationale Primary Routes of Exposure
Acute Toxicity (Oral) High. Similar compounds are rated from toxic to fatal if swallowed[2][3]. The ester can be hydrolyzed in vivo to produce toxic metabolites.Ingestion
Skin Corrosion/Irritation High. Halogenated acylating agents are notoriously corrosive. Expect severe skin burns upon contact[2][3].Skin Contact
Serious Eye Damage High. Expected to be a lachrymator and cause severe, potentially irreversible eye damage[1][2].Eye Contact
Respiratory Irritation High. Vapors and aerosols are likely to cause irritation to the respiratory tract[2][3][4].Inhalation
Skin Sensitization Moderate to High. May cause an allergic skin reaction upon repeated exposure[2].Skin Contact
Combustibility Moderate. Classified as a combustible liquid. Vapors can form flammable mixtures with air upon heating[1].Inhalation, Skin Contact, Eye Contact

Personal Protective Equipment (PPE) Protocol: A Self-Validating System

Effective chemical safety begins with understanding that PPE is the final barrier of protection. Its use must be preceded by engineering controls (e.g., chemical fume hoods) and administrative controls (e.g., standard operating procedures).

The Hierarchy of Controls

All work involving Methyl 2-(2-bromo-3,6-difluorophenyl)acetate must be conducted within a certified chemical fume hood to minimize inhalation exposure[2]. An eyewash station and safety shower must be immediately accessible[1].

Mandatory PPE Ensemble

The following PPE is required for any procedure involving this reagent.

  • Primary Eye and Face Protection: Standard safety glasses are insufficient . Chemical splash goggles that provide a complete seal around the eyes are mandatory[5]. In addition, a full-face shield must be worn over the goggles to protect the skin from splashes[6].

  • Hand Protection: The choice of glove is critical and depends on the duration of the task. Disposable nitrile gloves may be suitable for incidental contact only, but they offer poor protection against many halogenated and aromatic hydrocarbons[5][7]. For extended work or direct handling, a more robust glove system is required.

Glove Type Use Case Advantages Limitations
Nitrile Incidental contact, splash protection.Good physical properties and dexterity[7].Poor for extended contact with halogenated and aromatic hydrocarbons[7].
Neoprene Moderate-duration tasks.Good resistance to a wide range of chemicals, including some acids and caustics.Moderate performance against many organic solvents.
Fluoro-elastomer (Viton®) Extended contact, handling large quantities, spill cleanup.Excellent resistance to aromatic and chlorinated solvents; good cut resistance[5][7].Poor against some ketones and esters[7].
Norfoil® (Silver Shield®) Highest-risk tasks, handling unknown hazards.Excellent resistance to a very broad range of hazardous chemicals[5][7].Stiff, poor fit, and easily punctured[7].

Expert Tip: Double-gloving is a best practice. Wear a lighter nitrile glove underneath a heavier, more resistant glove like Viton®. This provides a warning layer; if the outer glove is compromised, the inner glove provides temporary protection while you retreat and re-glove. Always inspect gloves for defects before use and remove them without touching the outer surface with bare skin[8].

  • Body Protection: A flame-resistant lab coat is the minimum requirement. For procedures involving larger quantities (>50 mL) or a significant risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat[9].

  • Respiratory Protection: All manipulations must be performed inside a certified chemical fume hood[2]. If a situation arises where vapors may be generated outside of a hood (e.g., a large spill), a full-face respirator with an organic vapor cartridge is required[10].

PPE Selection Workflow

PPE_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection cluster_action Execution Start Assess Task: Weighing, Reaction, or Cleanup? Engineering Confirm Fume Hood is Operational & Emergency Equipment is Accessible Start->Engineering Eyes Mandatory: Chemical Splash Goggles + Full Face Shield Engineering->Eyes Body Mandatory: Flame-Resistant Lab Coat Eyes->Body Gloves Select Gloves: Incidental Contact -> Nitrile Extended Contact -> Viton® or Norfoil® (Double-gloving recommended) Body->Gloves Respiratory Work in Fume Hood (Respirator for spills outside hood) Gloves->Respiratory Proceed Proceed with Chemical Handling Respiratory->Proceed

Caption: PPE selection workflow for handling the target compound.

Safe Handling and Operational Procedures

A systematic approach to handling minimizes risk and ensures reproducibility.

  • Preparation: Before bringing the chemical into the work area, ensure the fume hood sash is at the appropriate height and the workspace is clear of clutter. Have absorbent pads and a dedicated waste container ready within the hood.

  • Donning PPE: Don all required PPE as described in Section 2 before handling the primary container.

  • Aliquoting and Transfer: Conduct all transfers of the material within the fume hood. Use a syringe or cannula for liquid transfers to minimize exposure. If weighing a solid, do so on a tared weigh paper or in a container within the hood.

  • Reaction Setup: Ensure any reaction vessel is securely clamped and that any operations generating heat or pressure are equipped with appropriate pressure-relief systems.

  • Post-Procedure: Quench any reactive materials carefully. Clean all non-disposable equipment thoroughly within the hood.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, lab coat, goggles, and finally inner gloves.

  • Hygiene: Wash hands thoroughly with soap and water after every procedure[8].

Standard Laboratory Handling Workflow

Handling_Workflow Prep 1. Prepare Work Area (Fume Hood) Don_PPE 2. Don Full PPE Prep->Don_PPE Handle 3. Weigh & Transfer Chemical Don_PPE->Handle React 4. Perform Reaction/ Procedure Handle->React Waste_Seg 5. Segregate Hazardous Waste React->Waste_Seg Decon 6. Clean Equipment & Work Area Waste_Seg->Decon Doff_PPE 7. Doff PPE (Correctly) Decon->Doff_PPE Wash 8. Wash Hands Thoroughly Doff_PPE->Wash

Caption: Step-by-step workflow for handling hazardous chemicals.

Emergency Response and Decontamination

Immediate and correct action during an emergency can significantly mitigate harm.

Emergency Situation Immediate Action Protocol
Spill Small Spill (in fume hood): Use a chemical spill kit with absorbent material (e.g., Chemizorb®) to contain the spill. Place contaminated materials in a sealed, labeled hazardous waste container. Large Spill (outside fume hood): Evacuate the immediate area. Alert colleagues and safety personnel. Do not attempt to clean up without appropriate respiratory protection[6][11]. Prevent the material from entering drains[12][13].
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes, using a safety shower if necessary. Seek immediate medical attention[1].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist[1][13].
Inhalation Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so). Seek immediate medical attention[12][13].
Ingestion DO NOT INDUCE VOMITING. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[2][12]. Show the safety data sheet or product label to the medical professional[1].

Waste Management and Disposal

Methyl 2-(2-bromo-3,6-difluorophenyl)acetate and any materials contaminated with it are considered hazardous waste.

  • Segregation: All waste containing this compound must be collected in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization: Use a chemically resistant container (e.g., HDPE or glass) with a secure screw-top cap. The container must be labeled with "Hazardous Waste" and the full chemical name.

  • Disposal Plan: Disposal must be handled by a licensed professional waste disposal service[8]. The primary method for brominated organic waste is high-temperature incineration at a facility equipped with flue gas scrubbers to capture the resulting hydrogen bromide and other harmful byproducts[14][15]. Some industrial facilities may have capabilities for bromine recovery from waste streams, which is a more sustainable option for large quantities[16].

References

  • Personal Protective Equipment: Hands. (2024, May 10). San Jose State University Environmental Health & Safety. Retrieved from [Link]

  • What is bromine and what are the safe disposal and recycling methods? (2025, March 18). Ideal Response. Retrieved from [Link]

  • Darnell, A. J. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. United States Environmental Protection Agency. Retrieved from [Link]

  • Section 6C: Protective Equipment. Princeton University Environmental Health & Safety. Retrieved from [Link]

  • Personal Protective Equipment. (2025, September 12). US EPA. Retrieved from [Link]

  • Bromine in waste incineration: Partitioning and influence on metal volatilisation. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. (2023, October 11). Aerosol and Air Quality Research. Retrieved from [Link]

  • Personal Protective Equipment. Organisation for the Prohibition of Chemical Weapons (OPCW). Retrieved from [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). Servier. Retrieved from [Link]

  • Material Safety Data Sheet: Methyl phenylacetate. Sciencelab.com. Retrieved from [Link]

  • Standard Operating Procedures for Use of Halogenated Solvents. MIT Plasma Science and Fusion Center. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
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